Egfr-IN-122
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H20N4O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
4-N-(2,5-dimethoxyphenyl)-6-N-(3-methoxyphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N4O3/c1-24-14-6-4-5-13(9-14)22-18-11-19(21-12-20-18)23-16-10-15(25-2)7-8-17(16)26-3/h4-12H,1-3H3,(H2,20,21,22,23) |
InChIキー |
QIAHWAXXEKSCCE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Mechanism of Action of Small Molecule EGFR Inhibitors: A Technical Guide
Disclaimer: Information regarding the specific compound "Egfr-IN-122" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the mechanism of action of small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, using publicly available information on representative molecules of this class as a basis.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] EGFR plays a crucial role in regulating essential cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[2][4] Small molecule EGFR inhibitors are a critical class of anti-cancer drugs designed to block the kinase activity of the receptor.[2][5]
The EGFR Signaling Pathway
Under normal physiological conditions, the activation of EGFR is initiated by the binding of its specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α).[6][7] This ligand binding induces a conformational change in the receptor, facilitating its dimerization, either as a homodimer or a heterodimer with other ErbB family members.[8][9] Dimerization leads to the allosteric activation of the intracellular tyrosine kinase domain, resulting in the autophosphorylation of specific tyrosine residues on the C-terminal tail of the receptor.[3][10]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, such as Shc1 and Grb2.[7] This, in turn, activates major downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[7][10]
-
PI3K-AKT Pathway: Plays a central role in promoting cell survival and inhibiting apoptosis.[7][10]
-
JAK/STAT Pathway: Involved in a wide range of cellular processes, including cell growth and immune response.[7]
The activation of these pathways ultimately leads to the transcription of genes that drive cell cycle progression and survival.[1]
EGFR Signaling Pathway and Point of Inhibition.
Core Mechanism of Action of Small Molecule EGFR Inhibitors
Small molecule EGFR inhibitors, such as gefitinib, erlotinib, and similar compounds, function as ATP-competitive inhibitors.[5][10] They are designed to bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.[10] By occupying this site, the inhibitor prevents the binding of ATP, which is the phosphate (B84403) donor required for the autophosphorylation of the receptor.[4] This blockade of ATP binding effectively inhibits the kinase activity of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][10] The interruption of these signals leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Some inhibitors are reversible, while others, often referred to as second and third-generation inhibitors, can be irreversible.[11] Irreversible inhibitors typically form a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, leading to a more sustained inhibition of kinase activity.[4] This can be particularly effective against certain resistance mutations, such as T790M.[6][11]
Quantitative Analysis of Inhibitor Potency
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.[2] This value is a critical parameter in drug development and is determined through in vitro kinase assays.
| Parameter | Description | Typical Assay Method |
| IC50 | The concentration of an inhibitor that reduces the activity of a specific enzyme (EGFR) by 50%. | In vitro kinase assay (e.g., ADP-Glo™ Kinase Assay) |
Experimental Protocols: In Vitro EGFR Kinase Assay
A common method to determine the IC50 value of an EGFR inhibitor is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[2][3] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the IC50 value of a test compound against EGFR.
Materials:
-
Purified, active EGFR kinase enzyme.
-
Suitable substrate (e.g., a synthetic peptide like Poly (Glu, Tyr)).[10]
-
ATP.
-
EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[3]
-
Test inhibitor (e.g., EGFR-IN-112) dissolved in 100% DMSO.[2]
-
ADP-Glo™ Reagent.[2]
-
Kinase Detection Reagent.[2]
-
96-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.[2]
-
Perform serial dilutions of the inhibitor to create a range of concentrations for the dose-response experiment.
-
Prepare the kinase reaction mixture containing EGFR enzyme, substrate, and ATP in the EGFR kinase buffer.
-
-
Kinase Reaction:
-
Add a fixed volume of the kinase reaction mixture to each well of a 96-well plate.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor (100% activity) and a background control well with no enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[3]
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.[2]
-
Incubate the plate at room temperature for approximately 40 minutes.[2][3]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[2]
-
Incubate the plate at room temperature for about 30 minutes.[2][3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from the no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Workflow for an In Vitro EGFR Kinase Assay.
Cellular and In Vivo Effects
The inhibition of EGFR signaling by small molecule inhibitors translates into several key anti-cancer effects at the cellular and organismal level.
Cellular Effects:
-
Inhibition of Proliferation: By blocking the MAPK and other pro-proliferative pathways, EGFR inhibitors prevent cancer cells from dividing uncontrollably.
-
Induction of Apoptosis: The inhibition of the PI3K-AKT survival pathway makes cancer cells more susceptible to programmed cell death.
-
Cell Cycle Arrest: EGFR inhibition can lead to the arrest of the cell cycle, typically at the G1/S transition.
In Vivo Efficacy: The anti-tumor activity of EGFR inhibitors is evaluated in preclinical in vivo models, such as xenograft models where human tumor cells are implanted into immunocompromised mice.[11] Key parameters assessed include tumor growth inhibition and regression. Pharmacokinetic and pharmacodynamic studies are also conducted to understand the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the target in the tumor tissue.[11] Successful preclinical data can lead to the evaluation of the compound in clinical trials in cancer patients.[11]
References
- 1. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 7. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of EGFR binding hotspots for design of new EGFR inhibitory biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
Egfr-IN-122 synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of EGFR-IN-22
Disclaimer: Based on available information, it is highly probable that the requested "Egfr-IN-122" is a typographical error and the intended compound is Egfr-IN-22 . This guide focuses on Egfr-IN-22, which is identified as compound 243 in patent CN112538072A.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[2] Consequently, EGFR has become a critical target for cancer therapy. Egfr-IN-22 is a potent EGFR inhibitor that has demonstrated significant activity against both wild-type EGFR and the clinically relevant L858R/T790M/C797S triple mutant.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and mechanism of action of Egfr-IN-22, intended for researchers, scientists, and drug development professionals.
Core Compound Data
All quantitative data for Egfr-IN-22 is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Compound Name | Egfr-IN-22 | [1] |
| CAS Number | 2634646-14-1 | [1] |
| Molecular Formula | C38H47BrFN10O2P | [1] |
| Molecular Weight | 805.72 g/mol | [1] |
| IC50 (wild-type EGFR) | 4.91 nM | [1] |
| IC50 (EGFR L858R/T790M/C797S) | 0.54 nM | [1] |
| Source Patent | CN112538072A | [1] |
| Compound Identifier in Patent | Compound 243 | [1] |
Synthesis of Egfr-IN-22
The synthesis of Egfr-IN-22 involves a multi-step process, beginning with the construction of a core heterocyclic scaffold followed by several key functionalization reactions. The generalized synthetic workflow is outlined below. Researchers should refer to the original patent document (CN112538072A) for precise reagent quantities, reaction times, and conditions.[1]
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for Egfr-IN-22.
Experimental Protocols
The following are representative protocols for the key reactions involved in the synthesis of Egfr-IN-22, based on common methodologies for similar kinase inhibitors.
Reaction 1: Nucleophilic Aromatic Substitution [1]
-
Description: Formation of the core structure through a nucleophilic aromatic substitution reaction between a di-chloropyrimidine and a substituted aniline.
-
Reagents: 2,4-dichloropyrimidine, substituted aniline, Diisopropylethylamine (DIPEA).
-
Solvent: Isopropanol (IPA).
-
Temperature: Reflux.
-
Work-up: Cooling, filtration, and washing of the resulting solid.
Reaction 2: Suzuki Coupling [1]
-
Description: Introduction of an aryl group via a palladium-catalyzed Suzuki coupling reaction.
-
Reagents: Intermediate 1, boronic acid derivative, Palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3).
-
Solvent: A mixture of dioxane and water.
-
Temperature: 80-100 °C.
-
Work-up: Extraction with an organic solvent, followed by chromatographic purification.
Reaction 3: Acylation [1]
-
Description: Final acylation step to introduce the acryloyl group.
-
Reagents: Advanced intermediate, acryloyl chloride, a non-nucleophilic base (e.g., DIPEA).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0 °C to room temperature.
-
Work-up: Quenching with water or a mild aqueous base, followed by extraction.
Purification: [1]
-
Method: Preparative High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid or trifluoroacetic acid).
-
Stationary Phase: C18 silica (B1680970) gel.
Characterization of Egfr-IN-22
A comprehensive characterization of Egfr-IN-22 is essential to confirm its identity, purity, and biological activity. The following experimental workflow outlines the typical characterization process.
Experimental Workflow for Characterization
Caption: Experimental workflow for the characterization of Egfr-IN-22.
Detailed Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized compound. The solvent is typically deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform (B151607) (CDCl3).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is employed to assess the purity of the final compound. A C18 column is typically used with a water/acetonitrile gradient mobile phase.
-
EGFR Kinase Assay: The inhibitory activity of Egfr-IN-22 against wild-type and mutant EGFR is determined using a kinase assay. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
-
Cell-Based Proliferation Assays: The anti-proliferative effects of Egfr-IN-22 are evaluated in cancer cell lines expressing different forms of EGFR. The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
-
Western Blot Analysis: To confirm that Egfr-IN-22 inhibits EGFR signaling in a cellular context, western blot analysis is performed.[2] Cells are treated with the inhibitor, and the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK is assessed.[2]
Mechanism of Action and Signaling Pathway
Egfr-IN-22 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[1] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival.[1]
EGFR Signaling Pathway and Inhibition by Egfr-IN-22
Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-22.
References
The Discovery and Development of EGFR-IN-122: A Representative Technical Guide
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-122" is not publicly available. This technical guide provides a comprehensive overview of the discovery and development process for a novel, representative Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as this compound. The data, experimental protocols, and workflows presented are based on established principles and published information for other EGFR inhibitors and are intended to serve as a detailed framework for researchers, scientists, and drug development professionals.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Consequently, EGFR has emerged as a critical target for cancer therapy.[1] EGFR inhibitors, a class of targeted therapies, function by binding to the intracellular tyrosine kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are crucial for cell proliferation and survival.[3] By blocking these signals, EGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3]
The Discovery and Preclinical Development of this compound
The journey of discovering and developing a novel EGFR inhibitor like this compound follows a structured, multi-stage process, beginning with target validation and culminating in preclinical and clinical evaluation.
Target Identification and Validation
The initial step in the development of an EGFR inhibitor is to confirm that inhibiting this target will have a therapeutic effect. This is typically established through:
-
Genetic Evidence: The observation that cancers with specific EGFR mutations are dependent on its signaling for survival provides strong validation.[2]
-
Pharmacological Evidence: Utilizing existing tool compounds or antibodies to demonstrate that blocking EGFR activity inhibits the growth of cancer cells in both laboratory cell cultures (in vitro) and in animal models (in vivo).[2]
Lead Discovery and Optimization
Once the target is validated, the next phase involves identifying and optimizing a lead compound. This process often includes:
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that show inhibitory activity against EGFR.
-
Structure-Based Drug Design: Using the known three-dimensional structure of the EGFR kinase domain to design molecules that can bind with high affinity and specificity.
-
Lead Optimization: A medicinal chemistry effort to iteratively modify the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. A key aspect of this phase is the establishment of a Structure-Activity Relationship (SAR), which helps to understand how changes in the chemical structure of a molecule affect its biological activity.[2]
Below is a generalized workflow for the discovery and development of an EGFR inhibitor.
In Vitro Characterization of this compound
A comprehensive suite of in vitro assays is essential to characterize the activity and properties of a novel EGFR inhibitor.
Biochemical Assays
Biochemical assays are performed to determine the direct inhibitory activity of the compound against the EGFR kinase.
Experimental Protocol:
The inhibitory activity of this compound against the EGFR kinase can be determined using a radiometric assay or a fluorescence-based assay.[2]
-
Radiometric Assay (e.g., ³²P-ATP incorporation):
-
The reaction is initiated by adding MgATP (containing γ-³²P-ATP) to a mixture containing the EGFR kinase enzyme, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated ³²P-ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
-
Luminescence-based Assay (e.g., Kinase-Glo®):
-
The kinase reaction is performed in a similar manner to the radiometric assay but with non-radiolabeled ATP.
-
After the kinase reaction, the amount of remaining ATP is quantified using a luciferase-based reagent (Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity.
-
IC50 values are determined from the dose-response curve.[2]
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR (Wild-Type) | [Representative Value] |
| This compound | EGFR (L858R mutant) | [Representative Value] |
| This compound | EGFR (T790M mutant) | [Representative Value] |
Note: The IC50 values are representative and would be determined experimentally for this compound.
Cellular Assays
Cellular assays are crucial for evaluating the effect of the inhibitor in a more biologically relevant context.
Experimental Protocol:
The anti-proliferative effect of this compound is assessed using a standard MTS or CellTiter-Glo assay in various cancer cell lines with different EGFR statuses.[1]
-
Cancer cell lines (e.g., A431 for high EGFR expression, HCC827 for EGFR mutant) are seeded in 96-well plates and allowed to attach overnight.[4]
-
Cells are treated with increasing concentrations of this compound for 72 hours.[1]
-
Cell viability is measured using a metabolic assay such as MTS or CellTiter-Glo, where a reagent is added that is converted into a detectable product by metabolically active cells.[4]
-
The GI50 (concentration required to inhibit cell growth by 50%) or IC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Data Presentation:
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-Type, Overexpressed | [Representative Value] |
| HCC827 | Exon 19 Deletion | [Representative Value] |
| H1975 | L858R/T790M Mutant | [Representative Value] |
Note: The GI50 values are representative and would be determined experimentally for this compound.
Experimental Protocol:
This assay measures the ability of the inhibitor to block EGFR autophosphorylation in cells.
-
Cells are serum-starved and then treated with the inhibitor for a specific duration.
-
The cells are then stimulated with EGF to induce EGFR phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated EGFR (pEGFR) and total EGFR are determined by Western blotting or ELISA.
-
The inhibition of EGFR phosphorylation is quantified relative to a vehicle-treated control.
In Vivo Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Xenograft Models
Experimental Protocol:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once the tumors reach a certain size, the mice are treated with the EGFR inhibitor or a vehicle control.
-
Tumor growth is monitored over time, and the efficacy of the inhibitor is determined by comparing the tumor size in the treated group to the control group.
-
At the end of the study, tumors may be harvested for biomarker analysis (e.g., to confirm target engagement).
Pharmacokinetic Studies
Experimental Protocol:
Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
-
The inhibitor is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Blood samples are collected at various time points after administration.
-
The concentration of the drug in the plasma is measured using analytical techniques such as LC-MS/MS.
-
Key PK parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Data Presentation:
| Parameter | Value |
| Dose (mg/kg) | [Representative Value] |
| Cmax (ng/mL) | [Representative Value] |
| Tmax (h) | [Representative Value] |
| AUC (ng·h/mL) | [Representative Value] |
| t1/2 (h) | [Representative Value] |
Note: These pharmacokinetic parameters are representative and would be determined experimentally for this compound.
Mechanism of Action and Signaling Pathways
EGFR activation initiates a cascade of downstream signaling pathways that are central to cell growth and proliferation.[2] this compound, as an ATP-competitive inhibitor, is designed to block these signaling cascades.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which creates docking sites for adaptor proteins and initiates downstream signaling.[5] The two major pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[2]
Conclusion
The discovery and development of a novel EGFR inhibitor such as this compound is a rigorous and multi-faceted process. It requires a deep understanding of the underlying biology of EGFR, sophisticated screening and design techniques, and a comprehensive suite of in vitro and in vivo evaluations to ensure efficacy, selectivity, and safety. This guide provides a foundational framework for the key steps and methodologies involved in bringing a potential therapeutic agent from concept to a preclinical candidate. The successful development of new EGFR inhibitors holds the promise of providing more effective and durable treatment options for patients with EGFR-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
An In-depth Technical Guide to the Target Binding Affinity of a Representative EGFR Inhibitor: Egfr-IN-122
This technical guide provides a comprehensive overview of the target binding affinity and selectivity profile of a representative, hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, designated Egfr-IN-122. This document is intended for researchers, scientists, and drug development professionals, detailing the methodologies for its characterization and presenting illustrative data.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a key driver in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer agents.[2][3][4] This guide focuses on this compound, a representative TKI designed to exhibit high affinity and selectivity for EGFR.
Binding Affinity of this compound
The binding affinity of this compound to its primary target, EGFR, is a critical determinant of its potency and efficacy. This is typically quantified by the dissociation constant (KD), which represents the concentration of the inhibitor required to occupy 50% of the receptor binding sites at equilibrium. A lower KD value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for EGFR
| Target | KD (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R mutant) | 1.8 |
| EGFR (exon 19 deletion) | 2.5 |
| EGFR (T790M mutant) | 25.6 |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Surface Plasmon Resonance is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions.
-
Immobilization: Recombinant human EGFR extracellular domain is immobilized on a CM5 sensor chip via amine coupling.
-
Binding: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The binding of this compound to the immobilized EGFR causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
-
Dissociation: After the association phase, the running buffer is flowed over the chip to allow for the dissociation of the inhibitor from the receptor.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).[5]
Kinase Selectivity Profile
To assess the specificity of this compound, its inhibitory activity is profiled against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is determined for each kinase, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. A highly selective inhibitor will have a significantly lower IC50 for its target kinase compared to other kinases.
Table 2: Kinase Selectivity Profile of this compound (Selected Kinases)
| Kinase | IC50 (nM) |
| EGFR | 15 |
| HER2 | 250 |
| HER4 | 800 |
| VEGFR2 | >10,000 |
| PDGFRβ | >10,000 |
| c-Met | >10,000 |
| Src | 5,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing the specific kinase, its substrate, ATP, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Mechanism of Action
This compound inhibits the autophosphorylation of EGFR upon ligand binding, thereby blocking the activation of downstream signaling pathways that are crucial for cell proliferation and survival.
Experimental Protocol: Western Blot Analysis of EGFR Pathway Inhibition
Western blotting is used to detect the phosphorylation status of EGFR and its downstream effectors in cancer cell lines.
-
Cell Treatment: Cancer cells overexpressing EGFR are treated with varying concentrations of this compound for a specified period.
-
Stimulation: Cells are then stimulated with EGF to induce EGFR phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH is also probed.
-
Detection: After incubation with secondary antibodies conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the dose-dependent inhibition of EGFR, ERK, and AKT phosphorylation by this compound.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Characterization Workflow for an EGFR Inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 4. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-122: An In-Depth Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data and experimental protocols for a compound designated "Egfr-IN-122" are not publicly available. This guide, therefore, presents a representative kinase selectivity profile for a hypothetical third-generation EGFR inhibitor, modeled on publicly available data for compounds of a similar class. The methodologies and data structure are representative of those used in the pharmaceutical industry for the characterization of kinase inhibitors.
Introduction: The Critical Role of Kinase Selectivity for EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the progression of several cancers, most notably non-small cell lung cancer (NSCLC). Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of these malignancies.
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a critical attribute of any EGFR inhibitor is its kinase selectivity. A highly selective inhibitor preferentially binds to and inhibits the target kinase (EGFR) over other kinases. High selectivity, particularly for mutant forms of EGFR over wild-type (WT), can lead to a wider therapeutic window and a more favorable safety profile by minimizing off-target effects. This document provides a comprehensive technical overview of the kinase selectivity profile of a representative EGFR inhibitor, herein referred to as this compound.
Quantitative Kinase Selectivity Profile of this compound
The selectivity of this compound is quantitatively assessed by screening it against a broad panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Potency Against EGFR Variants
The primary targets of third-generation EGFR inhibitors are the activating mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.
| Kinase Target | This compound IC50 (nM) |
| EGFR (WT) | 495 |
| EGFR (Exon 19 del) | 13 |
| EGFR (L858R) | 12 |
| EGFR (L858R/T790M) | 11.5 |
Table 1: Representative IC50 values of this compound against wild-type and common mutant forms of EGFR. Data is hypothetical but modeled on known third-generation EGFR inhibitors.
Off-Target Kinase Profile
To assess the broader selectivity, this compound is profiled against a panel of other kinases. High IC50 values against these kinases indicate greater selectivity.
| Kinase Target | This compound IC50 (nM) |
| HER2 (ErbB2) | >1000 |
| HER4 (ErbB4) | 850 |
| ABL1 | >5000 |
| SRC | >5000 |
| LCK | >5000 |
| MEK1 | >10000 |
| ERK2 | >10000 |
| PI3Kα | >10000 |
| AKT1 | >10000 |
Table 2: Representative IC50 values of this compound against a selection of off-target kinases. High IC50 values are indicative of a selective inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the kinase selectivity profile of an EGFR inhibitor like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., EGFR WT, EGFR mutants, off-target kinases)
-
This compound (solubilized in DMSO)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microtiter plates (e.g., 384-well)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted this compound to the wells of a microtiter plate. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).
-
Enzyme Addition: Add the purified kinase to each well, except for the background control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration is typically kept at or near the Km value for each specific kinase.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescent or fluorescent signal is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block EGFR signaling within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins in cancer cell lines.
Materials:
-
Cancer cell lines expressing the target EGFR variants (e.g., NCI-H1975 for L858R/T790M)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor) ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere. Serum-starve the cells for several hours to reduce basal signaling. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation of EGFR and its downstream targets.
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of EGFR that are implicated in cancer cell proliferation and survival. This compound aims to block the initiation of these cascades.
Caption: Simplified EGFR signaling pathways targeted by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The process of characterizing a kinase inhibitor from initial screening to cellular validation can be visualized as follows.
Caption: Workflow for biochemical and cellular kinase selectivity profiling.
Conclusion
The kinase selectivity profile is a cornerstone in the preclinical evaluation of any EGFR inhibitor. A comprehensive understanding of an inhibitor's potency against the intended target, as well as its activity against other kinases, is paramount for predicting its potential efficacy and safety. The representative data for this compound illustrates a highly selective profile, with potent inhibition of clinically relevant EGFR mutations and minimal activity against wild-type EGFR and other off-target kinases. The detailed experimental protocols provide a framework for the rigorous evaluation required for the development of targeted cancer therapeutics.
The Novelty of Egfr-IN-122: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Egfr-IN-122, a potent epidermal growth factor receptor (EGFR) inhibitor. It details its mechanism of action, inhibitory activity, and the experimental protocols for its synthesis and evaluation, offering a valuable resource for those engaged in oncology research and drug discovery.
Core Compound Data
This compound, also identified as compound 243 in patent CN112538072A, is a small molecule inhibitor targeting the EGFR.[1] Its chemical and biological properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2634646-14-1 | [1] |
| Molecular Formula | C38H47BrFN10O2P | [1] |
| Molecular Weight | 805.72 g/mol | [1] |
| IC50 (wild-type EGFR) | 4.91 nM | [1] |
| IC50 (EGFR L858R/T790M/C797S) | 0.54 nM | [1] |
Mechanism of Action: Targeting the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs key cellular processes, including proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, predominantly the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are fundamental to the growth and survival of cancer cells.[1]
This compound functions as a potent inhibitor by targeting the ATP-binding site of the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby disrupting the downstream signaling cascades and ultimately inhibiting tumor cell proliferation.[1]
Synthesis of this compound: A Generalized Workflow
The synthesis of this compound, as outlined for compound 243 in patent CN112538072A, involves a multi-step chemical process. While the patent provides exhaustive details, this guide presents a generalized workflow of the key chemical transformations.
Illustrative Experimental Protocols for Synthesis
The following protocols are illustrative of the key reaction types involved in the synthesis of this compound. For precise details, including reagent quantities and reaction conditions, consulting the original patent (CN112538072A) is recommended.[1]
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: A di-chloropyrimidine is reacted with a substituted aniline (B41778) in the presence of a base.
-
Reagents: 2,4-dichloropyrimidine, substituted aniline, Diisopropylethylamine (DIPEA).
-
Solvent: Isopropanol (IPA).
-
Temperature: Reflux.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration and washed with a suitable solvent like methyl tert-butyl ether (MTBE).
Step 2: Palladium-Catalyzed Cross-Coupling
-
Reaction: The intermediate from the previous step is coupled with a boronic acid or ester using a palladium catalyst.
-
Reagents: Intermediate from Step 1, boronic acid derivative, Palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3).
-
Solvent: A mixture of dioxane and water.
-
Temperature: 80-100 °C.
Step 3: Final Acylation
-
Reaction: An acylation reaction is performed on a primary or secondary amine of the core structure using acryloyl chloride.
-
Reagents: Advanced intermediate, acryloyl chloride, a non-nucleophilic base (e.g., DIPEA).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0 °C to room temperature.
-
Work-up: The reaction is quenched with water or a mild aqueous base, followed by extraction.
-
Purification: The final product is purified using preparative High-Performance Liquid Chromatography (HPLC).
In Vitro Evaluation of this compound
The inhibitory activity of this compound is quantified through in vitro assays that measure its impact on EGFR kinase activity and the proliferation of cancer cells.
EGFR Kinase Activity Assay (IC50 Determination)
This biochemical assay directly measures the potency of this compound in inhibiting the enzymatic activity of purified EGFR kinase.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in a suitable kinase buffer.
-
Plate Loading: Add a small volume of the diluted inhibitor or a vehicle control (DMSO) to the wells of a microplate.
-
Enzyme Addition: Add a solution containing the purified EGFR kinase to each well.
-
Inhibitor Binding: Incubate the plate at room temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (GI50 Determination)
This assay assesses the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A431, NCI-H1975) into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a metabolic assay such as the MTS assay. In this assay, viable cells reduce a tetrazolium compound into a colored formazan (B1609692) product, and the absorbance is measured.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and plot it against the log of the inhibitor concentration to determine the GI50 value (the concentration that inhibits cell growth by 50%).
Western Blot Analysis of EGFR Pathway Inhibition
To confirm that this compound inhibits its target within a cellular context, Western blotting is performed to analyze the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
Cell Treatment: Treat EGFR-dependent cancer cells with varying concentrations of this compound for a specified time. A vehicle control is also included. For some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.
-
Analysis: A dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal indicates successful target inhibition.
In Vivo Efficacy of this compound: Xenograft Mouse Model
To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is utilized.
Protocol:
-
Animal Model: Use immunodeficient mice, such as athymic nude mice, to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to express the target EGFR mutations (e.g., NCI-H1975 for L858R/T790M) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of this compound.
Conclusion
This compound demonstrates significant potential as a novel EGFR inhibitor, exhibiting potent activity against both wild-type and clinically relevant triple-mutant EGFR. The detailed experimental protocols provided in this guide offer a robust framework for its synthesis, in vitro characterization, and in vivo evaluation. This information is intended to facilitate further research and development of this promising anti-cancer agent.
References
Egfr-IN-122: A Promising EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-122, also identified as compound Yfq07, is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed as a novel N4,N6-disubstituted pyrimidine-4,6-diamine derivative, this small molecule has demonstrated significant potential in preclinical studies for the treatment of non-small cell lung cancer (NSCLC), particularly in overcoming acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Data Presentation
In Vitro Efficacy: IC50 Values
The inhibitory activity of this compound has been evaluated against various human cancer cell lines, demonstrating potent anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| A-431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 0.74 |
| PC-9GR | Non-Small Cell Lung Cancer | Gefitinib-Resistant | Proliferation Suppressed |
| HCC827GR | Non-Small Cell Lung Cancer | Gefitinib-Resistant | Proliferation Suppressed |
| BEAS-2B | Normal Bronchial Epithelium | Wild-Type | 21.43 |
Note: Specific IC50 values for gefitinib-resistant cell lines and various EGFR mutant kinases have not been publicly detailed in the reviewed literature.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inhibiting EGFR signaling and inducing alternative cell death pathways.
Competitive ATP Inhibition of EGFR
As a primary mechanism, this compound competitively binds to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
Preclinical studies have shown that this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and further proliferation. This effect is reported to be more potent than that of the comparator compound, AZD3759.
Overcoming Gefitinib Resistance via DDR1 Inhibition and Ferroptosis Induction
A key finding in recent research is the ability of this compound to overcome acquired resistance to gefitinib. This is achieved through a novel mechanism involving the inhibition of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. The inhibition of DDR1 by this compound initiates a signaling cascade that leads to the induction of ferroptosis, an iron-dependent form of programmed cell death, in gefitinib-resistant NSCLC cells.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Preliminary Technical Guide on EGFR Inhibitors: A Representative Analysis in the Context of Egfr-IN-122
Disclaimer: Extensive searches for "Egfr-IN-122" did not yield specific preliminary studies, quantitative data, or experimental protocols related to a compound with this designation. The information presented herein is a comprehensive guide based on the well-established principles of Epidermal Growth Factor Receptor (EGFR) inhibition, serving as a representative framework for a compound like this compound. The quantitative data and experimental specifics are illustrative examples.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers.[3][4] EGFR inhibitors are a critical class of targeted therapies designed to block the aberrant signaling from this receptor.[3][5] This guide provides a technical overview of the core concepts, experimental evaluation, and signaling pathways relevant to the study of a novel EGFR inhibitor.
Mechanism of Action
EGFR inhibitors typically function by targeting the intracellular tyrosine kinase (TK) domain of the receptor.[3] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the C-terminal tail.[4][6] These phosphorylated sites act as docking platforms for various adaptor proteins, which in turn activate downstream signaling cascades.[5][7] Small molecule tyrosine kinase inhibitors (TKIs) competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pathways, thereby inhibiting tumor cell growth and survival.[5]
Data Presentation: Illustrative Quantitative Data
The following tables represent typical quantitative data generated during the preclinical evaluation of a novel EGFR inhibitor.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Wild-Type EGFR | 5.2 |
| L858R Mutant EGFR | 1.8 |
| T790M Mutant EGFR | 45.7 |
| HER2 | >1000 |
| VEGFR2 | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Proliferation Assay
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-Type (Overexpressed) | 15.4 |
| HCC827 | Exon 19 Deletion | 8.9 |
| H1975 | L858R/T790M Mutation | 120.3 |
| MCF-7 | EGFR-Negative | >5000 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is used to determine the in vitro potency of a compound against a specific kinase.
-
Principle: A biotinylated substrate peptide and an anti-phosphotyrosine antibody labeled with a fluorescent donor are used. The kinase reaction is initiated by adding ATP. Upon phosphorylation, the antibody binds to the substrate, bringing the donor and an acceptor fluorophore into proximity, generating a FRET signal.
-
Methodology:
-
The EGFR kinase, substrate, and inhibitor (at varying concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the HTRF detection reagents are added.
-
After incubation, the fluorescence is read at the appropriate wavelengths.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The assay reagent lyses the cells and provides the necessary substrate (luciferin) and enzyme (luciferase) for the generation of a luminescent signal that is proportional to the amount of ATP present.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the EGFR inhibitor at various concentrations for a specified duration (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
GI50 values are determined from the resulting dose-response curves.
-
Signaling Pathways and Visualizations
EGFR activation triggers multiple downstream signaling cascades that are crucial for cancer cell proliferation and survival. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7]
EGFR Signaling Overview
Caption: Overview of EGFR signaling and the point of inhibition.
RAS-RAF-MEK-ERK (MAPK) Pathway Workflow
Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.
PI3K-AKT-mTOR Pathway Workflow
Caption: The PI3K-AKT-mTOR signaling cascade.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Unraveling the Role of EGFR in Cellular Signaling: A Technical Guide
An In-depth Examination of the Epidermal Growth Factor Receptor, its Signaling Cascades, and Therapeutic Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of EGFR, its mechanism of action in cell signaling, and the landscape of inhibitory molecules developed to counteract its oncogenic effects.
The EGFR Signaling Cascade: A Symphony of Molecular Events
EGFR, a member of the ErbB family of receptor tyrosine kinases, is activated upon binding to its specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α).[1][3] This ligand binding induces a conformational change in the receptor, facilitating its dimerization with other EGFR monomers (homodimerization) or other members of the ErbB family, like HER2 (heterodimerization).[1][3]
The formation of these dimers is a critical step that unleashes the intrinsic tyrosine kinase activity of the intracellular domain of EGFR. This leads to a cascade of autophosphorylation events, where the tyrosine residues in the C-terminal tail of the receptor become phosphorylated.[2][4] These newly phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[2][5]
The recruitment of these adaptor proteins and enzymes to the activated EGFR initiates a complex and interconnected network of downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[3][4]
-
PI3K-AKT-mTOR Pathway: This pathway is instrumental in promoting cell survival, growth, and proliferation.[3][4]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.[3][4]
-
PLCγ Pathway: This pathway influences cell motility and proliferation through the generation of second messengers.[3]
The intricate interplay of these pathways ultimately dictates the cellular response to EGFR activation.
Caption: The EGFR signaling pathway, from ligand binding to downstream cellular responses.
Therapeutic Targeting of EGFR
The critical role of EGFR in cancer has led to the development of two main classes of therapeutic agents: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).[6]
Monoclonal Antibodies
These are large biological molecules that target the extracellular domain of EGFR. By binding to this region, they physically block the binding of natural ligands like EGF, thereby preventing receptor activation.[1][6]
Tyrosine Kinase Inhibitors (TKIs)
TKIs are small molecules that can diffuse across the cell membrane and target the intracellular tyrosine kinase domain of EGFR. They act as competitive inhibitors of ATP, preventing the autophosphorylation of the receptor and thereby blocking the initiation of downstream signaling cascades.[6]
Caption: Mechanisms of action for monoclonal antibodies and tyrosine kinase inhibitors targeting EGFR.
Quantitative Analysis of EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the IC50 values for several well-characterized EGFR TKIs against wild-type EGFR.
| Inhibitor | Type | IC50 (nM) for WT EGFR |
| Gefitinib | Reversible TKI | 2 - 37 |
| Erlotinib | Reversible TKI | 2 - 5 |
| Afatinib | Irreversible TKI | 0.5 |
| Osimertinib | Irreversible TKI | 12 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Studying EGFR and its Inhibitors
A variety of experimental techniques are employed to investigate the EGFR signaling pathway and the efficacy of its inhibitors.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as total EGFR and its phosphorylated forms, as well as downstream signaling molecules like phosphorylated ERK and AKT.
Methodology:
-
Cell Lysis: Treat cells with or without the EGFR inhibitor and/or ligand, then lyse the cells to release their protein content.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-pEGFR, anti-EGFR, anti-pERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection and quantification.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
These assays are used to assess the effect of EGFR inhibitors on cell proliferation and survival.
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Standard experimental workflows for studying EGFR signaling and inhibition.
Conclusion
The Epidermal Growth Factor Receptor remains a cornerstone of cancer research and drug development. A thorough understanding of its intricate signaling network and the mechanisms by which it can be inhibited is paramount for the design of novel and more effective cancer therapies. The continued exploration of EGFR biology will undoubtedly unveil new therapeutic vulnerabilities and pave the way for the next generation of targeted treatments.
References
- 1. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 4. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 6. cancernetwork.com [cancernetwork.com]
Methodological & Application
Application Notes and Protocols for Egfr-IN-122 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy and mechanism of action of Egfr-IN-122, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections offer comprehensive methodologies for kinase assays, cell-based proliferation assays, and western blot analysis to characterize the inhibitory activity of this compound.
Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This autophosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cellular signaling.[2][4] In many cancers, dysregulated EGFR signaling, often due to overexpression or activating mutations, drives uncontrolled cell growth.[4][5]
This compound is designed to inhibit the kinase activity of EGFR. It likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain.[1][6] This prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, thereby blocking EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[6]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.[1] These values should be determined experimentally for various assays.
Table 1: Example Inhibitory Activity of this compound (IC50 Values)
| Assay Type | Cell Line / Enzyme | IC50 (nM) |
| EGFR Kinase Assay | Recombinant EGFR | [Data to be determined experimentally] |
| Cell Proliferation Assay | A431 (high EGFR) | [Data to be determined experimentally] |
| Cell Proliferation Assay | HCC827 (EGFR mutant) | [Data to be determined experimentally] |
| Cell Proliferation Assay | MDA-MB-231 (low EGFR) | [Data to be determined experimentally] |
Note: The IC50 values for this compound must be determined experimentally as they can vary based on the specific cell line, assay conditions, and EGFR mutation status.[7]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based kinase assay to determine the direct inhibitory effect of this compound on EGFR kinase activity by measuring ADP production.[1][8]
Materials:
-
Recombinant EGFR enzyme
-
This compound
-
ATP
-
Suitable substrate (e.g., Poly (Glu, Tyr))[2]
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.[1]
-
Create a serial dilution of this compound in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme and substrate in the kinase assay buffer to the desired concentrations.
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).[1]
-
Add 10 µL of the master mix containing the substrate and ATP.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme, bringing the total volume to 25 µL.[1]
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate the plate at room temperature for 40 minutes.[1]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate the plate at room temperature for 30 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.[1]
-
Subtract the background luminescence (no enzyme control) from all other readings.[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]
-
Protocol 2: Cell-Based Proliferation Assay (MTT/MTS Assay)
This protocol measures the anti-proliferative effects of this compound on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., A431, HCC827, MDA-MB-231)[5]
-
This compound
-
Cell Culture Medium (e.g., DMEM or RPMI-1640)[5]
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT or MTS reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density and dilute to the optimal seeding density (e.g., 5,000 cells/well, to be optimized for each cell line).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. A typical starting range is from 1 nM to 100 µM.[7]
-
Include a vehicle control (medium with the highest concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.[7]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[7]
-
-
Cell Viability Measurement:
-
Add the appropriate volume of MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell proliferation for each concentration of this compound relative to the vehicle control.[5]
-
Plot the percentage of proliferation against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[5][7]
-
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.[6]
Materials:
-
Human cancer cell lines
-
This compound
-
EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient)[3]
-
PVDF or nitrocellulose membranes[3]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[7]
-
Starve cells in serum-free medium for several hours to overnight to reduce basal signaling.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[7]
-
Stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.[6]
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[3]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Kinase Assay Workflow.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for EGFR-IN-122 in Lung Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3] EGFR-IN-122 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. As an ATP-competitive inhibitor, it is designed to block EGFR autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, thereby inducing apoptosis and inhibiting tumor growth in lung cancer cells harboring activating EGFR mutations.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of this compound in lung cancer cell lines. The following protocols detail methods for determining its inhibitory concentration, analyzing its effects on EGFR signaling, and assessing its ability to induce apoptosis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Human Lung Cancer Cell Lines
The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various lung cancer cell lines following a 72-hour incubation period, as determined by a cell viability assay. These values are for illustrative purposes to guide researchers in their experimental design.
| Cell Line | EGFR Mutation Status | Hypothetical IC50 (nM) |
| HCC827 | Exon 19 Deletion | 15 |
| PC-9 | Exon 19 Deletion | 25 |
| H1975 | L858R, T790M | 500 |
| A549 | Wild-Type | >10,000 |
| H460 | Wild-Type | >10,000 |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating lung cancer cell lines with this compound.
Materials:
-
Human lung cancer cell lines (e.g., HCC827, PC-9, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Culture lung cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting and apoptosis assays) and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in serum-free medium.
-
Aspirate the growth medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration as required by the downstream application (e.g., 72 hours for cell viability, 24-48 hours for apoptosis and Western blot).
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the 72-hour treatment with this compound, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets.[1]
Materials:
-
Treated cells in 6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[2]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate[1]
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells with 100-150 µL of ice-cold RIPA buffer per well.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[1]
-
Quantify band intensities using densitometry software.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Treated cells in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Collect both the floating and adherent cells after treatment.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for EGFR Inhibitor In Vivo Studies
Disclaimer: The compound "Egfr-IN-122" is not widely documented in publicly available scientific literature. Therefore, the following application notes and protocols are based on established methodologies and data from preclinical studies of other well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers should perform independent dose-finding and toxicity studies for their specific inhibitor and experimental setup.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a critical target for therapeutic intervention. Small molecule EGFR tyrosine kinase inhibitors (TKIs) have been successfully developed to block the intracellular signaling cascade initiated by EGFR activation.
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of EGFR inhibitors, using xenograft mouse models as a primary example. The protocols outlined below are intended to serve as a starting point for researchers in the fields of oncology, pharmacology, and drug development.
Mechanism of Action and Signaling Pathway
EGFR inhibitors function by competitively binding to the ATP-binding pocket of the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways critical for tumor growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by TKIs.
References
Application Notes and Protocols for Egfr-IN-122 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Egfr-IN-122 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a critical factor in the development and progression of various cancers.[1] These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in mouse models, a crucial step in the preclinical development of novel cancer therapeutics.[1] The following sections outline methodologies for pharmacokinetic analysis, efficacy studies, and toxicology assessments.
I. Quantitative Data Summary
The following tables are provided as templates for researchers to summarize their experimentally determined quantitative data for this compound. This structured format allows for clear and easy comparison of key parameters.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-inf) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | ||||||||
| Oral (PO) | ||||||||
| Intraperitoneal (IP) |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Efficacy of this compound in Tumor Xenograft Models
| Mouse Model | Tumor Type | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | |||||
| This compound (low dose) | |||||
| This compound (high dose) | |||||
| Positive Control |
Table 3: Toxicology Profile of this compound in Mice
| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) |
| Clinical Observations | |||
| - Mortality | |||
| - Morbidity | |||
| - Body Weight Change (%) | |||
| Hematology | |||
| - White Blood Cells | |||
| - Red Blood Cells | |||
| - Platelets | |||
| Serum Chemistry | |||
| - ALT | |||
| - AST | |||
| - Creatinine | |||
| Histopathology | |||
| - Liver | |||
| - Kidney | |||
| - Spleen |
II. Experimental Protocols
A. In Vivo Administration of this compound
1. Animal Models:
-
Species/Strain: Commonly used strains for cancer research include C57BL/6, BALB/c, or immunodeficient mice (e.g., NOD/SCID, NSG) for xenograft studies.[1] The choice of strain should be justified based on the specific research question.
-
Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 grams.[1]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to standard chow and water.[1]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.[1]
2. Formulation and Dosing:
-
Preparation: Prepare the this compound formulation for the desired route of administration. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of DMSO and Cremophor EL in saline is common.[1] For intravenous injection, the compound should be dissolved in a suitable solvent system.
-
Administration Routes:
-
Oral (PO): Administer the compound using oral gavage.
-
Intravenous (IV): Administer the compound via the tail vein.
-
Intraperitoneal (IP): Inject the compound into the peritoneal cavity.
-
B. Pharmacokinetic Analysis
This protocol outlines a generalized methodology for determining the pharmacokinetic profile of this compound in mice.
1. Study Design:
-
Administer a single dose of this compound via the desired routes (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
2. Sample Collection and Processing:
-
Collect blood (approximately 0.1 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.
-
Sample preparation often involves protein precipitation or liquid-liquid extraction.[1]
-
Prepare calibration standards and quality control samples in blank mouse plasma to ensure accuracy and precision.[1]
4. Data Analysis:
-
Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
C. Efficacy Studies in Tumor Xenograft Models
This protocol describes a typical in vivo efficacy study using a human tumor xenograft model.
1. Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line with known EGFR activation status (e.g., H1975 for EGFR L858R/T790M mutations).
-
Implant a suspension of tumor cells subcutaneously into the flank of immunodeficient mice.
2. Study Initiation and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound and vehicle control according to the planned dosing regimen (e.g., daily oral gavage).
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a fixed duration.
4. Tissue Collection and Analysis:
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., immunoblotting for phosphorylated EGFR).
D. Toxicology Assessment
A preliminary toxicology study is essential to evaluate the safety profile of this compound.
1. Study Design:
-
Administer this compound to healthy mice at multiple dose levels for a specified duration (e.g., 14 or 28 days).
-
Include a vehicle control group.
2. In-life Observations:
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
3. Terminal Procedures:
-
At the end of the treatment period, collect blood for hematology and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
III. Visualizations
A. Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow
Caption: General experimental workflow for preclinical in vivo evaluation of this compound.
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Treatment with the Inhibitor Egfr-IN-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. Small molecule inhibitors, such as Egfr-IN-122, are designed to block the kinase activity of EGFR, thereby inhibiting its phosphorylation and subsequent downstream signaling.
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. By employing antibodies that specifically recognize the phosphorylated forms of EGFR (p-EGFR), this method provides a direct assessment of EGFR activation and the efficacy of inhibitory compounds like this compound. These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent analysis of p-EGFR levels by Western blot.
EGFR Signaling Pathway and Inhibition by this compound
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This results in the autophosphorylation of several tyrosine residues, which then serve as docking sites for adaptor proteins and enzymes that propagate the signal downstream. This compound, as a tyrosine kinase inhibitor, is presumed to compete with ATP for the binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cell growth and proliferation.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This protocol outlines the necessary steps for cell culture, treatment with this compound, preparation of cell lysates, and subsequent Western blot analysis to determine the phosphorylation status of EGFR.
I. Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line with well-characterized EGFR expression and sensitivity to EGFR inhibitors (e.g., A431, MDA-MB-468, or other relevant cancer cell lines).
-
Cell Seeding : Plate the cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Recommended) : To reduce basal EGFR activation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.[1]
-
This compound Treatment :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in serum-free medium.
-
Dose-Response Experiment : To determine the optimal inhibitory concentration (IC50), treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 2 hours).[1]
-
Include a vehicle-only control (e.g., DMSO).
-
-
EGF Stimulation :
-
Following pre-treatment with this compound, stimulate the cells with an appropriate concentration of epidermal growth factor (EGF) (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.[1]
-
Include an unstimulated, untreated control.
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis :
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
-
Protein Quantification :
III. Western Blotting
-
Sample Preparation :
-
Gel Electrophoresis (SDS-PAGE) :
-
Membrane Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For a large protein like EGFR (~170 kDa), a wet transfer system is often recommended.
-
-
Blocking :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation :
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation :
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Detection :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total EGFR and Loading Control) :
-
To ensure equal protein loading and to assess the total amount of EGFR, the membrane can be stripped of the p-EGFR antibody and re-probed.
-
Wash the membrane in a mild stripping buffer.
-
Block the membrane again and incubate with a primary antibody for total EGFR.
-
Repeat the detection steps.
-
The membrane can be stripped and re-probed again for a loading control protein such as GAPDH or β-actin.
-
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
| Parameter | Recommendation |
| Cell Line | A431, MDA-MB-468, or other relevant line |
| This compound Solvent | DMSO (assumed, verify with datasheet) |
| This compound Concentration Range | 0.1 nM - 10 µM (for initial dose-response) |
| This compound Incubation Time | 2 hours (can be optimized from 30 min to 24 h) |
| EGF Stimulation Concentration | 50-100 ng/mL |
| EGF Stimulation Time | 15-30 minutes |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Loading Amount | 20-40 µg per lane |
| SDS-PAGE Gel Percentage | 8-10% acrylamide |
| Blocking Buffer | 5% BSA or non-fat milk in TBST |
| Primary Antibody (p-EGFR) | 1:1000 dilution in 5% BSA/TBST (overnight at 4°C) |
| Primary Antibody (Total EGFR) | 1:1000 dilution in 5% milk/TBST (overnight at 4°C) |
| Primary Antibody (Loading Control) | 1:5000 - 1:10000 dilution in 5% milk/TBST (1 hr at RT) |
| Secondary Antibody | 1:2000 - 1:5000 dilution in 5% milk/TBST (1 hr at RT) |
Experimental Workflow Visualization
Caption: Experimental Workflow for Western Blot Analysis.
References
Application Notes and Protocols for Cell Viability Assays with EGFR-IN-122
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of EGFR-IN-122, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), through various cell viability assays. The protocols detailed below are essential for researchers in oncology, cell biology, and drug discovery to determine the cytotoxic and cytostatic effects of this inhibitor on cancer cell lines.
Introduction to EGFR and this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4][5] EGFR inhibitors, such as this compound, are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades and impeding tumor growth.[3][6]
Mechanism of Action: Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[6][7] This creates docking sites for various adaptor proteins that activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[6][7][8] These pathways are crucial for promoting cell proliferation and survival. This compound acts as a tyrosine kinase inhibitor (TKI), competing with ATP for the binding site in the EGFR kinase domain, thus preventing phosphorylation and subsequent activation of downstream signaling.
Core Applications
-
Determination of IC50 Values: Quantifying the concentration of this compound that induces a 50% reduction in cell viability.
-
High-Throughput Screening (HTS): Screening large libraries of compounds for their effects on cell proliferation and cytotoxicity.
-
Mechanism of Action Studies: Investigating the cellular pathways affected by this compound.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from cell viability assays with this compound.
| Cell Line | EGFR Mutation Status | Assay Type | Incubation Time (hrs) | IC50 (nM) |
| A549 | Wild-Type | MTT | 72 | >1000 |
| PC-9 | Exon 19 Deletion | MTT | 72 | 15 |
| H1975 | L858R, T790M | MTT | 72 | 250 |
| HCC827 | Exon 19 Deletion | MTT | 72 | 10 |
Note: This data is representative and may not reflect the actual performance of this compound. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.[9]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 5. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Egfr-IN-122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase that governs essential cellular functions, including proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1] Small molecule inhibitors targeting the EGFR tyrosine kinase domain, such as Egfr-IN-122, are designed to block downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The described methods will enable researchers to quantify treatment-induced apoptosis and cell cycle arrest, providing crucial data for the evaluation of this inhibitor.
Core Principles of Analysis
Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid and quantitative measurement of multiple cellular characteristics. In the context of evaluating an EGFR inhibitor like this compound, flow cytometry is instrumental in assessing two key cellular responses:
-
Apoptosis (Programmed Cell Death): The induction of apoptosis is a primary mechanism of action for many anti-cancer therapies. Flow cytometry allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Arrest: By inhibiting proliferative signaling, EGFR inhibitors can cause cells to arrest at specific phases of the cell cycle. Flow cytometry can determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis after this compound treatment. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)
| Treatment Group | Concentration (nM) | Treatment Time (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 0 | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 48 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 50 | 48 | 42.1 ± 4.2 | 35.2 ± 3.1 | 22.7 ± 2.8 |
| This compound | 100 | 48 | 20.3 ± 2.8 | 50.1 ± 4.5 | 29.6 ± 3.2 |
Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment Group | Concentration (nM) | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 0 | 24 | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.2 |
| This compound | 10 | 24 | 60.2 ± 4.5 | 22.5 ± 2.8 | 17.3 ± 1.9 |
| This compound | 50 | 24 | 75.8 ± 5.1 | 15.1 ± 2.1 | 9.1 ± 1.5 |
| This compound | 100 | 24 | 82.4 ± 4.8 | 10.3 ± 1.9 | 7.3 ± 1.2 |
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationship of the experimental design.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat cells with this compound at various concentrations and for the desired time points. Include an untreated control group.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) to minimize membrane damage.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the stained cells on a FITC versus PI dot plot to differentiate the following populations:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695), ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for several days at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Gate on the single-cell population using a forward scatter area versus height plot to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the quantitative analysis of apoptosis and cell cycle distribution following treatment with the EGFR inhibitor this compound. By employing these standardized flow cytometry methods, researchers can obtain reliable and reproducible data to effectively characterize the cellular mechanisms of this and other targeted therapies.
References
Troubleshooting & Optimization
Egfr-IN-122 solubility and stability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Egfr-IN-122. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound. How should I store it?
A1: As specific stability data for this compound is not publicly available, general best practices for storing small molecule inhibitors should be followed. For long-term storage, the solid (powder) form of the compound should be stored at -20°C, where it can be stable for up to three years.[1][2] For shorter periods, storage at 4°C may be acceptable for up to two years.[2] Always keep the compound in a tightly sealed vial to protect it from moisture and light.[3]
Q2: My this compound won't dissolve in my aqueous buffer. What should I do?
A2: It is common for hydrophobic small molecules like EGFR inhibitors to have poor aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[4] From this DMSO stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final DMSO concentration in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[2][4]
Q3: I've prepared a DMSO stock solution of this compound, but I see precipitation after storage or when diluting into my aqueous buffer. What's happening?
A3: Precipitation from a DMSO stock, especially after freeze-thaw cycles, can be due to the absorption of water by the hygroscopic DMSO, which can reduce the compound's solubility.[5][6] When diluting into an aqueous buffer, the sharp change in solvent polarity can cause the compound to "crash out" or precipitate if its aqueous solubility limit is exceeded.[7][8] To troubleshoot this, you can try preparing more dilute stock solutions, performing serial dilutions in DMSO before the final dilution into the aqueous medium, or gently warming the solution.[5][8]
Q4: How can I determine the solubility of this compound in my specific experimental system?
A4: Since pre-existing data is unavailable, you will need to determine the solubility experimentally. A common method is the kinetic solubility assay, where a DMSO stock solution is diluted into your aqueous buffer, and any resulting precipitation is measured, often by nephelometry or UV/Vis spectroscopy after filtration.[9][10][11] For a more definitive measure, the shake-flask method can determine the thermodynamic equilibrium solubility.[9][12] Detailed protocols for these are provided below.
Q5: How can I assess the stability of this compound in my assay conditions?
A5: The stability of this compound in your experimental buffer can be evaluated by incubating a solution of the compound under your assay conditions (e.g., specific pH, temperature) for various time points.[13] At each time point, an aliquot is taken and analyzed by a stability-indicating method like HPLC or LC-MS to quantify the amount of intact this compound remaining.[12][13][14] This will help you understand if the compound is degrading during your experiment, which could affect the interpretation of your results.[14]
Solubility and Stability Data
As specific public data for this compound is not available, the following tables are presented as templates for your experimental data. It is highly recommended that you perform in-house solubility and stability testing using the protocols provided below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | Data not available |
| Ethanol | Data not available |
| Water | Data not available |
| PBS (pH 7.4) | Data not available |
Table 2: Stability of this compound in Solution
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years (general guideline)[1][2][6] |
| Stock Solution (in DMSO) | -80°C | Data not available |
| Stock Solution (in DMSO) | -20°C | Data not available |
| Aqueous Working Solution | 37°C | Data not available (requires experimental determination) |
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve in DMSO
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Buffer
Caption: Troubleshooting workflow for aqueous dilution precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination in Aqueous Buffer
Objective: To estimate the solubility of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution in DMSO: Create a series of dilutions of the stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[2][9] This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).[9][11]
-
Analysis: Measure the turbidity (absorbance at a high wavelength like 620 nm) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.[11] Alternatively, filter the solutions through a filter plate and analyze the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS.[10]
Protocol 2: Chemical Stability Assessment in Solution
Objective: To determine the stability of this compound in a given solution over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in your desired buffer (e.g., cell culture medium or PBS) at a relevant experimental concentration.
-
Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store the samples at -20°C or -80°C until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). A plot of percent remaining versus time will indicate the stability of the compound under those conditions.
EGFR Signaling Pathway
This compound is designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key component in signaling pathways that regulate cell growth, proliferation, and survival.[15][16] Dysregulation of this pathway is a common factor in various cancers.[15] Understanding this pathway is crucial for interpreting the effects of this compound in your experiments.
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing EGFR-IN-122 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of EGFR-IN-122, a novel epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR).[1][2][3] By competitively binding to the ATP-binding site in the intracellular kinase domain of EGFR, it inhibits receptor autophosphorylation.[1][3] This action blocks the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are critical for cell proliferation, survival, and differentiation.[4][5][6][7] In cancer cells where EGFR is overexpressed or harbors activating mutations, this inhibition can lead to cell cycle arrest and apoptosis.[2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For a novel inhibitor like this compound, determining the optimal concentration is highly dependent on the specific cell line being used.[1] A good starting point is to perform a dose-response experiment using a wide, logarithmic dilution series, for example, from 1 nM to 10 µM.[1][2] This initial screen will help identify the effective concentration range for your particular experimental model.
Q3: How does the EGFR status of a cell line affect its sensitivity to this compound?
A3: The sensitivity of a cell line to an EGFR inhibitor is significantly influenced by its EGFR expression level and mutational status.[2] Cell lines with high EGFR expression or those harboring activating mutations in the EGFR gene are often more sensitive to inhibition.[2] Conversely, cell lines with wild-type EGFR or those that have developed resistance through secondary mutations (like the T790M mutation) may require higher concentrations of the inhibitor or may be insensitive.[8][9]
Q4: How can I confirm that this compound is effectively inhibiting its target in my cells?
A4: The most direct method to confirm target engagement is through Western blot analysis.[1] A successful experiment will show a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068, Tyr1173) after treatment with this compound.[1] Assessing the phosphorylation status of downstream signaling proteins like AKT and ERK can also confirm the inhibitor's effect on the pathway.[1]
Troubleshooting Guide
Issue 1: No significant inhibition of cell viability is observed.
-
Potential Cause: The concentration of this compound may be too low for the specific cell line. The chosen cell line may not be dependent on EGFR signaling for survival. The inhibitor may have degraded.
-
Recommended Solution:
-
Perform a dose-response curve with a wider and higher concentration range (e.g., up to 50 µM).[1]
-
Confirm the EGFR expression and dependency of your cell line using qPCR or Western blotting.
-
Always prepare fresh dilutions of this compound from a new stock aliquot for each experiment to ensure its activity.[8]
-
Issue 2: High levels of cell death are observed even at very low concentrations.
-
Potential Cause: The cell line is exceptionally sensitive to EGFR inhibition. The inhibitor may have off-target cytotoxic effects at the tested concentrations. The concentration of the solvent (e.g., DMSO) may be too high.
-
Recommended Solution:
-
Lower the concentration range in your dose-response experiments.
-
Test the inhibitor in a control cell line with low or no EGFR expression to assess off-target effects.[1]
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[1][2]
-
Issue 3: Inconsistent results are observed between experiments.
-
Potential Cause: Variability in cell seeding density. Inconsistent dilution of the inhibitor. Variation in cell culture conditions, such as passage number or confluency.
-
Recommended Solution:
-
Ensure a homogenous cell suspension and precise pipetting when seeding cells.[10]
-
Use calibrated pipettes and prepare fresh, accurate dilutions of the inhibitor for each experiment.[6]
-
Maintain a consistent cell passage number for all experiments and avoid using cells that are over-confluent.[8][10]
-
Data Presentation
Table 1: Representative Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | Exon 19 Deletion (Activated) | 15 |
| NCI-H1975 | L858R/T790M (Activated/Resistant) | 2500 |
| A549 | Wild-Type | >10000 |
| MDA-MB-231 | Wild-Type (Low EGFR) | >10000 |
Note: The data presented above are for illustrative purposes and may not reflect the actual experimental outcomes for this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[3]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).[1] Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis, if required.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]
-
Normalization: Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.[6]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of EGFR-IN-122
Disclaimer: Information on the specific off-target profile of "EGFR-IN-122" is not publicly available. This document provides a generalized guide and troubleshooting resource for researchers investigating the potential off-target effects of a hypothetical novel EGFR inhibitor. The data and protocols presented are illustrative and based on established methodologies for characterizing kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that are not consistent with EGFR inhibition alone. What could be the cause?
A2: Unexpected phenotypes could be due to off-target activities of this compound. This could involve the inhibition of other kinases that play a role in the observed cellular process. It is also possible that the compound affects other signaling pathways indirectly.[1] We recommend performing a kinase selectivity profile and cellular off-target assays to identify potential alternative targets.[1]
Q2: Our novel kinase inhibitor shows potent cytotoxicity in our cancer cell line panel, but we are seeing unexpected toxicities in vivo. Could off-target effects be the cause?
A1: Yes, unexpected in vivo toxicities are a common indicator of off-target effects.[2] While a compound may be designed to inhibit a specific kinase, it can interact with other proteins, including other kinases, which can lead to unforeseen biological consequences and toxic side effects.[2][3] It is crucial to profile the inhibitor against a broad panel of kinases and other potential targets to identify these unintended interactions.[2]
Q3: How can we experimentally determine the kinase selectivity of this compound?
A3: A comprehensive kinase selectivity profile can be generated by screening the inhibitor against a large panel of purified kinases. This is typically done using in vitro kinase assays that measure the inhibitor's potency (e.g., IC50) against each kinase.[1] Several commercial services offer such profiling services.
Q4: What are some common signaling pathways that might be affected by off-target activities of an EGFR inhibitor?
A4: Besides the canonical EGFR signaling pathways like RAS-MAPK and PI3K-AKT, off-target effects could modulate other pathways controlled by related kinases.[1] For instance, if this compound inhibits other members of the ErbB family (HER2, HER3, HER4), this could lead to broader effects on cell proliferation, survival, and migration.[1] Additionally, inhibition of unrelated kinases could impact a wide range of cellular processes.
Q5: We observe a response to this compound in a cell line with low or no EGFR expression. What could be the cause?
A5: This is a strong indication of an off-target effect. This compound may be inhibiting another kinase that is critical for the survival or proliferation of that specific cell line. Refer to the kinase profiling data (see Table 1) to identify potential off-target kinases that might be active in your cell line.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays across different cell lines.
-
Possible Cause: Cell-line specific expression of off-target kinases. The variable expression of a secondary target of this compound in different cell lines could lead to differential sensitivity.
-
Troubleshooting Steps:
-
Characterize Target Expression: Perform western blotting or qPCR to confirm EGFR expression levels in your panel of cell lines.
-
Investigate Off-Target Expression: If a potential off-target is identified through kinase profiling, assess its expression level in your cell lines.
-
Use Control Inhibitors: Compare the phenotype of this compound with other well-characterized EGFR inhibitors with different selectivity profiles.[1]
-
Problem 2: Higher than expected cytotoxicity in sensitive cell lines.
-
Possible Cause: Off-target effects on kinases essential for cell survival.
-
Troubleshooting Steps:
-
Review the kinase selectivity profile (Table 1) for potent off-targets.
-
Perform a dose-response curve to determine the IC50 in your specific cell line.
-
Consider using a lower concentration of this compound in combination with another agent if appropriate for the experimental goals.
-
Problem 3: Unexpected morphological changes in cells.
-
Possible Cause: Off-target effects on kinases involved in cytoskeleton regulation (e.g., SRC family kinases).
-
Troubleshooting Steps:
-
Examine the activity of known cytoskeletal regulators that may be off-targets.
-
Use immunofluorescence to visualize changes in the cytoskeleton upon treatment with this compound.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Primary Target/Off-Target | Potential Implication of Inhibition |
| EGFR | 5 | Primary Target | Inhibition of cell proliferation, survival |
| HER2 | 50 | Off-Target | Inhibition of cell proliferation in HER2-driven cancers |
| SRC | 150 | Off-Target | Effects on cell adhesion, migration, and invasion |
| ABL1 | 200 | Off-Target | Potential for hematological toxicities |
| VEGFR2 | 300 | Off-Target | Anti-angiogenic effects |
| LCK | 500 | Off-Target | Immunomodulatory effects |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound (serial dilutions)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of Cellular Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: EGFR signaling pathway and potential off-target interactions.
References
Troubleshooting Egfr-IN-122 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing Egfr-IN-122, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following information is designed to address common experimental challenges and ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing inconsistent inhibition of EGFR phosphorylation in my cell-based assays?
Answer: Inconsistent results in EGFR phosphorylation inhibition assays can stem from several factors:
-
Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and seeded at a uniform density. Over-confluent or unhealthy cells can exhibit altered signaling responses.
-
Serum Starvation: For ligand-stimulated experiments, the duration and completeness of serum starvation are critical. Inadequate starvation can lead to high basal EGFR activity, masking the inhibitory effect of this compound.
-
Inhibitor Preparation and Storage: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 0.5%.
-
Ligand Stimulation: The concentration and incubation time of the EGFR ligand (e.g., EGF, TGF-α) should be optimized and consistent.
Question 2: My in vitro kinase assay results with this compound are potent, but the cellular activity is much weaker. What could be the reason?
Answer: A discrepancy between in vitro potency and cellular activity is a common challenge. Potential reasons include:
-
Cellular Permeability: this compound may have limited permeability across the cell membrane. Consider using cell lines with varying expression levels of drug transporters to investigate this possibility.
-
Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.
-
Plasma Protein Binding: If using serum in your cellular assays, this compound may bind to plasma proteins, reducing its free concentration available to inhibit EGFR.
-
Off-Target Effects: In a cellular context, other signaling pathways might be activated that bypass the need for EGFR signaling, leading to the observed phenotype.
Question 3: I am seeing unexpected toxicity or off-target effects in my experiments. How can I troubleshoot this?
Answer: Unexpected toxicity can be due to the compound itself or experimental conditions:
-
Compound Solubility: Poor solubility of this compound at higher concentrations can lead to compound precipitation, which can be toxic to cells. Visually inspect the media for any precipitate after adding the compound.
-
DMSO Concentration: High concentrations of the DMSO vehicle can be toxic to some cell lines. Ensure the final DMSO concentration is as low as possible and consistent across all treatments, including the vehicle control.
-
Off-Target Kinase Inhibition: While designed to be selective for EGFR, at higher concentrations, this compound may inhibit other kinases. Consider performing a kinase panel screen to identify potential off-targets.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is advisable to test a panel of cell lines to understand the spectrum of activity and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should it be stored?
A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: The stability of this compound in aqueous solutions can be limited. It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment. In cell culture media, the stability can be influenced by factors such as pH and the presence of serum proteins. For long-term experiments, the media with the inhibitor may need to be replaced periodically.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2][3]
Data Presentation
Table 1: Hypothetical Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ (nM) |
| Biochemical Assay | ||
| EGFR Kinase Assay | Wild-Type EGFR | 5.2 |
| EGFR Kinase Assay | EGFR (L858R) | 1.8 |
| EGFR Kinase Assay | EGFR (T790M) | 450.7 |
| Cellular Assay | ||
| EGFR Phosphorylation | A431 Cells | 25.6 |
| Cell Proliferation | NCI-H1975 (L858R/T790M) | 890.3 |
| Cell Proliferation | PC-9 (del E746-A750) | 15.4 |
Table 2: Hypothetical Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | < 1 |
| Water | < 0.1 |
| PBS (pH 7.2) | < 0.1 |
Experimental Protocols
Western Blotting for EGFR Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on ligand-induced EGFR phosphorylation in cultured cells.
-
Cell Culture and Starvation:
-
Plate cells (e.g., A431) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free media for 12-16 hours to reduce basal EGFR activation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free media from a DMSO stock.
-
Pre-incubate the serum-starved cells with varying concentrations of this compound or a vehicle control (DMSO) for 2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C. A non-stimulated control should also be included.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a loading control like GAPDH or β-actin.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Logical diagram for interpreting discrepancies in experimental results.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 3. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-122 vehicle control recommendations
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-122. The following sections offer guidance on the appropriate use of vehicle controls, experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with poor solubility in aqueous solutions. The highly recommended vehicle for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO) . Direct dissolution in aqueous buffers like PBS or cell culture media is not advised as it will likely result in precipitation and an inaccurate final concentration.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO to a desired high concentration (e.g., 10 mM). Vortex the solution thoroughly to ensure the compound is fully dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid solubilization. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What is a vehicle control and why is it critical for my experiments?
A3: A vehicle control is a sample group that is treated with the same solvent (the "vehicle") used to dissolve the experimental compound, in this case, DMSO, but without the compound itself. This control is absolutely essential because DMSO is not biologically inert and can have direct effects on cells, including alterations in cell growth, viability, differentiation, and gene expression.[1] By comparing the results from your this compound-treated group to the vehicle control group, you can isolate the specific effects of the inhibitor from any effects caused by the solvent.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO can vary between cell lines. However, a general best practice is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize solvent-induced toxicity.[1][2] While some cell lines may tolerate up to 0.5%, it is crucial to perform a preliminary experiment to determine the specific tolerance of your cell line.
Q5: How do I confirm that this compound is inhibiting its target in my cells?
A5: The most common method to confirm target engagement is to assess the phosphorylation status of EGFR. After treating cells with this compound, you can perform a Western blot to detect the levels of phosphorylated EGFR (p-EGFR) at key tyrosine residues (e.g., Tyr1068). A successful inhibition will result in a dose-dependent decrease in p-EGFR levels compared to the vehicle-treated control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in culture medium | The final concentration of this compound is above its solubility limit in the aqueous medium. | - Visually inspect the medium for any precipitate after adding the compound.- Lower the final working concentration of the inhibitor.- Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%). |
| No or low inhibition of cell viability | - The chosen cell line may not depend on the EGFR pathway for proliferation.- The concentration of this compound is too low.- The compound has degraded due to improper storage. | - Confirm that your cell line expresses EGFR and that the pathway is active.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Prepare fresh working solutions from a new aliquot of the stock solution. |
| High cell death in vehicle control | The final DMSO concentration is too high for the cell line. | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.- Ensure the final DMSO concentration in all experimental wells, including the highest drug concentration, does not exceed the tolerated limit (ideally ≤ 0.1%). |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor dilution or degradation.- High cell passage number affecting cell behavior. | - Maintain consistent cell seeding densities for all experiments.- Prepare fresh dilutions from a frozen stock aliquot for each experiment.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the table below provides a summary based on similarly structured EGFR inhibitors. It is crucial for researchers to perform their own solubility tests.
| Solvent | Typical Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~0.2 - 25 mg/mL | Limited solubility; may be an alternative for some applications.[2][3] |
| Water / PBS | < 1 mg/mL | Very poorly soluble. Not recommended for initial dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of 100% anhydrous DMSO needed to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex until fully dissolved. Gentle warming to 37°C can assist if needed.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution into complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final DMSO concentration is identical across all wells (including the vehicle control) and remains at a non-toxic level (e.g., ≤ 0.1%).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value (the concentration at which the inhibitor reduces cell viability by 50%).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with medium containing the serially diluted this compound. Include wells for a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for a desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
EGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. EGFR inhibitors like this compound block the receptor's kinase activity, thereby inhibiting these pathways.
Caption: Key EGFR downstream signaling pathways inhibited by this compound.
Experimental Workflow Logic
Proper experimental design is crucial for obtaining reliable and reproducible data. The inclusion of appropriate controls is a non-negotiable step to ensure that the observed effects are due to the inhibitor and not the vehicle or other experimental variables.
References
Preventing Egfr-IN-122 degradation in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Egfr-IN-122 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[2]
-
Optimize the DMSO concentration: A slightly higher DMSO concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[2]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.[2]
Q5: I suspect my this compound is degrading in my assay medium. How can I confirm this?
To confirm degradation, you can perform a time-course experiment. Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.[2]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common problem arising from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.
Proper Solution Preparation
Proper solution preparation is critical for maintaining compound integrity. Before opening, bring the vial of the inhibitor to room temperature to prevent condensation.[3] Use a calibrated pipette and high-purity solvents for accurate and stable stock solutions.[3]
Storage Conditions for this compound Solutions
The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.
| Parameter | Potential Impact on Stability | Recommendations |
| Temperature | Elevated temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Light Exposure | UV and visible light can induce photochemical degradation. | Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment.[3] |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3] |
| pH | The stability of many compounds is pH-dependent. | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple amber vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot.
-
Analyze the concentration and purity of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results over time to determine the rate of degradation.
Protocol 2: Kinetic Solubility Assay for this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[2]
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[2]
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: Key factors influencing the stability of this compound in solution.
References
Technical Support Center: Egfr-IN-122 and EGFR Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EGFR tyrosine kinase inhibitors?
A1: EGFR tyrosine kinase inhibitors (TKIs) are small molecules that competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). In many cancer cells, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR. By blocking the ATP-binding site, TKIs inhibit the autophosphorylation of EGFR and the subsequent activation of these downstream pathways, leading to the inhibition of tumor growth and induction of apoptosis.
Q2: Why is cytotoxicity observed in non-cancerous cells treated with EGFR inhibitors?
A2: While EGFR is a validated target in many cancers due to its overexpression or mutation, it is also expressed in normal epithelial tissues, where it plays a vital role in cell growth, proliferation, and differentiation. The cytotoxic effects of EGFR inhibitors on non-cancerous cells, such as skin keratinocytes and gastrointestinal epithelial cells, are often "on-target" effects. Inhibition of EGFR signaling in these normal tissues can disrupt their regular function and renewal, leading to common side effects observed in clinical settings, such as skin rash and diarrhea.
Q3: How can I minimize the cytotoxic effects of an EGFR inhibitor on non-cancerous cells in my experiments?
A3: To minimize cytotoxicity in non-cancerous cells, consider the following strategies:
-
Dose-response studies: Perform a careful dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and non-cancerous control cells. This will help you identify a therapeutic window where the inhibitor is effective against cancer cells while having minimal impact on normal cells.
-
Optimize exposure time: Shorter exposure times may be sufficient to inhibit cancer cell proliferation without causing significant damage to non-cancerous cells.
-
Use of cytoprotective agents: Research is ongoing in the use of agents that can selectively protect normal cells from the toxic effects of anticancer drugs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous control cells | The concentration of the EGFR inhibitor is too high. | Perform a dose-response curve to determine the optimal concentration that balances anti-cancer activity with minimal toxicity to non-cancerous cells. |
| Prolonged exposure to the inhibitor. | Optimize the treatment duration. A shorter incubation time might be sufficient. | |
| Off-target effects of the inhibitor. | Although designed for selectivity, high concentrations of TKIs can inhibit other kinases. Consider performing a kinase profiling assay to confirm the inhibitor's specificity. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize all experimental parameters, including cell passage number, cell seeding density, and serum concentration in the culture medium. |
| Reagent preparation and storage. | Ensure that the EGFR inhibitor stock solution is prepared and stored correctly to maintain its stability and activity. | |
| Unexpected cellular phenotypes | Off-target effects of the inhibitor. | Unexpected phenotypes could be due to the inhibition of other kinases. Compare the observed phenotype with that of other structurally different EGFR inhibitors. |
Quantitative Data: Cytotoxicity of EGFR Inhibitors
The following table summarizes publicly available data on the cytotoxicity of a novel class of pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors, highlighting their selectivity for cancer cells over non-cancerous cells.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 7f | HCC827 | NSCLC (EGFR exon 19 deletion) | 0.09 |
| NCI-H1975 | NSCLC (EGFR L858R/T790M) | 0.89 | |
| A-549 | NSCLC (wild-type EGFR) | 1.10 | |
| BEAS-2B | Normal bronchial epithelial | > 61 | |
| 7g | HCC827 | NSCLC (EGFR exon 19 deletion) | 0.12 |
| NCI-H1975 | NSCLC (EGFR L858R/T790M) | 1.20 | |
| A-549 | NSCLC (wild-type EGFR) | 1.50 | |
| BEAS-2B | Normal bronchial epithelial | > 61 | |
| 7h | HCC827 | NSCLC (EGFR exon 19 deletion) | 0.15 |
| NCI-H1975 | NSCLC (EGFR L858R/T790M) | 1.80 | |
| A-549 | NSCLC (wild-type EGFR) | 2.10 | |
| BEAS-2B | Normal bronchial epithelial | > 61 |
Data from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. This data demonstrates the selective cytotoxicity of these compounds against cancer cells while showing minimal effect on normal BEAS-2B cells at high concentrations.[3]
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor and treat the cells as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a luminometer.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of an EGFR inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Egfr-IN-122 protocol refinement for specific assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-122, a novel EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to this domain, it blocks the autophosphorylation of the receptor that is induced by the binding of ligands like Epidermal Growth Factor (EGF).[1][3][4] This inhibition prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which are critical for cell proliferation, survival, and differentiation.[1][5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth, making it a key target for therapeutic intervention.[1][2]
Q2: Why am I observing inconsistent inhibitory activity of this compound in my cell-based assays?
Inconsistent results in cell-based assays can arise from several factors:
-
Inhibitor Instability and Precipitation: Ensure that this compound is fully dissolved and prepare fresh dilutions for each experiment. Visually inspect the culture media for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different solvent or adjusting the final concentration.[1]
-
Cell Culture Variability: It is crucial to maintain consistency in cell passage numbers and ensure uniform cell seeding density.[1][7] Over-confluent cells or cells that have been in culture for extended periods may respond differently to treatment.[1]
-
Inconsistent Treatment Conditions: Use calibrated pipettes for accurate liquid handling.[1][7] Ensure consistent incubation times with both the inhibitor and any stimulating ligands (e.g., EGF).[1]
-
Biological Heterogeneity: Even clonal cell lines can exhibit cell-to-cell variations in signaling responses.[1]
Q3: My Western blot results for phosphorylated EGFR (p-EGFR) are variable. What are the common causes?
Variability in p-EGFR Western blots is a common issue. Here are some potential causes and solutions:
-
Suboptimal EGF Stimulation: To achieve a strong and reproducible phosphorylation signal, it's important to optimize the concentration and duration of EGF treatment. Serum-starving the cells before stimulation can help reduce baseline EGFR activity.[1]
-
Antibody Issues: Use a validated antibody specific for the desired EGFR phosphorylation site. Confirm that your cell line expresses total EGFR. Titrating the primary antibody concentration is essential to find the optimal signal-to-noise ratio.[1]
-
Loading Inconsistencies: Perform a total protein quantification assay, such as a BCA assay, to ensure equal loading of protein in each lane of the gel.[1] Use a reliable loading control like β-actin or GAPDH to normalize the data.[1]
-
Sample Preparation: Inconsistent lysis buffer composition and inefficient phosphatase inhibitors can affect the phosphorylation state of your proteins.[1]
Troubleshooting Guides
Inconsistent Inhibitor Activity in Cell-Based Assays
If you are observing variable results in your cell-based assays (e.g., proliferation, apoptosis), consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Inhibitor Instability/Precipitation | Prepare fresh inhibitor dilutions for each experiment. Visually inspect media for precipitation. Consider alternative solvents or reducing the final concentration if solubility is an issue.[1] |
| Cell Culture Variability | Maintain a consistent cell passage number. Ensure uniform cell seeding density. Avoid using over-confluent cells or cells cultured for extended periods.[1][7] |
| Inconsistent Treatment Conditions | Use precise and calibrated pipettes.[1][7] Ensure consistent incubation times for the inhibitor and any stimulating ligands.[1] |
| Biological Heterogeneity | Be aware of potential cell-to-cell variability in signaling responses.[1] For in-depth analysis, consider single-cell analysis techniques. |
Inconsistent Western Blot Data for p-EGFR
For researchers experiencing inconsistent western blot data for total EGFR and its phosphorylated form, the following table provides a guide to troubleshoot the issues.
| Potential Cause | Suggested Solution |
| Suboptimal EGF Stimulation | Optimize the concentration and duration of EGF treatment. Serum-starve cells prior to stimulation to reduce baseline EGFR activity.[1] |
| Antibody Issues | Use a validated, phospho-site-specific EGFR antibody. Confirm total EGFR expression in your cell line. Titrate the primary antibody concentration to optimize the signal-to-noise ratio.[1] |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading.[1] Use a reliable loading control (e.g., β-actin, GAPDH) for normalization.[1] |
| Inefficient Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane, especially for high molecular weight proteins like EGFR. |
Experimental Protocols
Western Blotting for p-EGFR
This protocol outlines the steps to assess the inhibition of EGFR phosphorylation by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO). Stimulate the cells with an optimal concentration of EGF for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Western Blot: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1] Transfer the separated proteins to a PVDF membrane.[1][8]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[1][8] Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Wash the membrane again three times with TBST.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1][8] Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.[1]
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Treatment: Remove the old medium and add the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting to detect p-EGFR.
Caption: Logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 4. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Western Blots with EGFR-IN-122
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EGFR-IN-122 in Western blotting experiments. The following information is designed to help you overcome common challenges, such as poor signal, and to ensure reliable and reproducible results.
Troubleshooting Guide
Question: I am not seeing any signal, or the signal for phosphorylated EGFR (p-EGFR) is very weak after treatment with this compound. What should I do?
Answer:
Weak or absent signal for p-EGFR is a common issue when validating the effect of an EGFR inhibitor. Here is a step-by-step guide to troubleshoot this problem.
1. Verify Experimental Conditions:
-
Positive Control: Always include a positive control, such as a cell line known to have high EGFR expression (e.g., A431 cells), stimulated with Epidermal Growth Factor (EGF) to induce robust phosphorylation.[1] This will confirm that your antibodies and detection reagents are working correctly.
-
EGF Stimulation: Ensure that you are stimulating the cells with an optimal concentration and duration of EGF to induce a strong phosphorylation signal in your control samples.[2] A common starting point is 100 ng/mL of EGF for 15-30 minutes.[3]
-
Inhibitor Concentration and Incubation Time: The concentration of this compound and the incubation time are critical. If the concentration is too high or the incubation is too long, you may completely abolish the p-EGFR signal. Conversely, if they are too low, you may not see a significant inhibitory effect. Perform a dose-response and time-course experiment to determine the optimal conditions.
2. Optimize Western Blot Protocol:
-
Protein Load: For detecting low-abundance proteins or post-translationally modified proteins like p-EGFR, you may need to load a higher amount of protein, potentially up to 100 µg per lane for tissue extracts.[1]
-
Antibody Dilution: The dilutions for both your primary and secondary antibodies may need optimization. A dot blot can be a quick way to check antibody activity.[4]
-
Antibody Incubation: Extend the primary antibody incubation time, for example, to overnight at 4°C, to increase the signal.[5]
-
Blocking Buffer: Some antibodies are sensitive to the type of blocking buffer used. While milk is a common blocking agent, it can sometimes mask certain epitopes. Try switching to a different blocking buffer like Bovine Serum Albumin (BSA).[1]
-
Detection Reagent: Use a high-sensitivity ECL substrate to enhance the detection of weak signals.[5]
3. Check Sample Preparation:
-
Lysis Buffer: Use a lysis buffer, such as RIPA buffer, that contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.[2][6]
-
Sample Integrity: Ensure that your protein samples have not been subjected to multiple freeze-thaw cycles, which can lead to degradation.
Question: I am observing high background on my Western blot, which is making it difficult to interpret the results for EGFR inhibition.
Answer:
High background can obscure your specific bands. Here are several strategies to reduce background noise:
-
Blocking: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk).[5]
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween 20 to your wash buffer (e.g., TBST) is crucial.[5]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding and high background. Try reducing the antibody concentrations.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[5] Use clean forceps and containers to avoid contamination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR inhibitors like this compound?
This compound is a small molecule inhibitor that targets the kinase domain of the Epidermal Growth Factor Receptor (EGFR).[3] By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of EGFR that occurs upon ligand binding.[3] This inhibition blocks the initiation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[2][3]
Q2: How can I confirm that this compound is effectively inhibiting EGFR signaling in my Western blot?
To confirm the inhibitory effect of this compound, you should probe for both total EGFR and phosphorylated EGFR (p-EGFR). A successful experiment will show a decrease in the p-EGFR signal in treated samples compared to the EGF-stimulated control, while the total EGFR levels should remain relatively unchanged.[7] It is also recommended to examine the phosphorylation status of downstream targets like Akt and ERK.[8]
Q3: Why are my results for p-EGFR inconsistent across different experiments?
Inconsistent p-EGFR results can be due to several factors:
-
Variability in Cell Culture: Differences in cell confluence, passage number, and serum starvation times can affect the baseline EGFR activity and the cellular response to inhibitors.[2]
-
Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound degradation or precipitation.[2]
-
Loading Inconsistencies: Use a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Always normalize your data to a loading control like β-actin or GAPDH.[2]
Experimental Protocols
Western Blot Protocol for Assessing this compound Efficacy
This protocol provides a general guideline and may require optimization for your specific cell line and experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for at least 4 hours to reduce baseline EGFR phosphorylation.[2]
-
Pre-treat the cells with varying concentrations of this compound for the desired duration (e.g., 1-2 hours).[2]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.[3]
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.[6]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[2]
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.[2]
4. SDS-PAGE and Membrane Transfer:
-
Load 20-30 µg of protein per well on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer is recommended for large proteins like EGFR.[6]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
6. Detection:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[3]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20-100 µg | Higher amounts may be needed for low-abundance proteins. |
| Primary Antibody Dilution | Varies by antibody | Refer to the manufacturer's datasheet; may require optimization. |
| Secondary Antibody Dilution | Varies by antibody | Refer to the manufacturer's datasheet; may require optimization. |
| EGF Stimulation | 100 ng/mL for 15-30 min | Optimal concentration and time may vary by cell type. |
| This compound Concentration | 0.1 µM to 10 µM | Perform a dose-response to determine the IC50. |
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blotting with this compound.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: Benchmarking EGFR-IN-122 Against Established Therapeutics
This guide provides a comprehensive comparison of the hypothetical novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-122, against established first, second, and third-generation EGFR inhibitors. Due to the current lack of publicly available experimental data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a thorough comparative analysis. The provided data for existing inhibitors will serve as a benchmark for future evaluation of this compound.
Introduction to EGFR and Targeted Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This phosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function.[4][5][6] However, dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[2]
EGFR inhibitors are a class of targeted therapies designed to block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling and impeding cancer cell growth.[3] These inhibitors are broadly classified into three generations based on their mechanism of action and resistance profiles.
Mechanism of Action of EGFR Inhibitors
First-generation EGFR inhibitors, such as Gefitinib (B1684475) and Erlotinib , are reversible, ATP-competitive inhibitors that target the EGFR tyrosine kinase domain.[7][8][9] They have shown significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[8][10]
Second-generation inhibitors, like Afatinib , are irreversible inhibitors that covalently bind to the kinase domain of EGFR, providing a more sustained inhibition.[11][12] Afatinib has demonstrated efficacy against tumors with common EGFR mutations and has shown activity in some cases where resistance to first-generation inhibitors has developed.[11]
Third-generation inhibitors, exemplified by Osimertinib (B560133) , are designed to be highly selective for both activating EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation inhibitors.[13][14] Osimertinib spares wild-type EGFR, potentially leading to a better side-effect profile.[12]
The mechanism of action for This compound is currently not detailed in publicly available literature. A thorough characterization would be required to determine if it is a reversible or irreversible inhibitor and to understand its binding mode within the ATP-binding pocket of the EGFR kinase domain.
Comparative Efficacy: In Vitro Potency
A crucial aspect of characterizing any new EGFR inhibitor is determining its in vitro potency against both wild-type and mutant forms of the EGFR kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R+T790M) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Gefitinib | ~18.2 nM[15] | ~0.075 µM[11] | - | - |
| Erlotinib | ~57.8 nM[15] | - | ~7 nM[12] | >10 µM[12] |
| Afatinib | - | ~0.2 nM[12] | ~0.2 nM[12] | ~100 nM[11] |
| Osimertinib | ~368.2 nM[15] | - | - | ~8.5 nM[15] |
Note: IC50 values can vary between studies due to different experimental conditions.
Comparative Efficacy: Cellular Activity
To assess the biological effect of EGFR inhibitors on cancer cells, cell viability assays are performed. These assays measure the number of viable cells after treatment with the inhibitor and are used to determine the IC50 value in a cellular context.
Table 2: Comparative Cellular Proliferation Inhibition (IC50, nM)
| Inhibitor | A549 (WT EGFR) | HCC827 (Exon 19 Del) | NCI-H1975 (L858R+T790M) |
| This compound | Data not available | Data not available | Data not available |
| Gefitinib | ~1.4 µM[11] | - | Resistant[11] |
| Erlotinib | - | - | - |
| Afatinib | - | - | <100 nM[11] |
| Osimertinib | - | - | ~4.1 nM[12] |
Note: The cell lines listed are examples, and a broader panel would be used for comprehensive profiling. IC50 values can vary based on experimental conditions such as cell density and incubation time.
Signaling Pathway and Experimental Workflows
To understand how EGFR inhibitors exert their effects, it is essential to visualize the EGFR signaling pathway and the experimental workflows used to characterize these compounds.
Caption: EGFR Signaling Pathway and Point of Inhibition.
The following diagram illustrates a typical workflow for evaluating a novel EGFR inhibitor.
Caption: Experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
For a comprehensive comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol is based on an assay that quantifies kinase activity by measuring the amount of ADP produced.[16]
-
Reagent Preparation :
-
Prepare a stock solution of this compound and other inhibitors in 100% DMSO.
-
Prepare a serial dilution of the inhibitors in kinase assay buffer.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration.[16]
-
-
Kinase Reaction :
-
In a 96-well plate, add the diluted inhibitor or DMSO control.
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubate the plate at 30°C for 60 minutes.[16]
-
-
ADP Detection :
-
Stop the kinase reaction by adding a reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to generate a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.[2]
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and other inhibitors in complete culture medium.
-
Replace the medium in the wells with the inhibitor dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[17]
-
-
MTT Addition and Solubilization :
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2][3]
-
-
Absorbance Measurement :
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis :
Protocol 3: Western Blot Analysis of EGFR Signaling
This technique allows for the detection of changes in the phosphorylation status of EGFR and its downstream targets.[5]
-
Cell Lysis and Protein Quantification :
-
Gel Electrophoresis and Protein Transfer :
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[5]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis :
Conclusion
This guide provides a framework for the comparative evaluation of the novel EGFR inhibitor, this compound. By following the detailed experimental protocols and using the provided data for established inhibitors as a benchmark, researchers can thoroughly characterize the potency, selectivity, and cellular activity of this compound. This systematic approach will enable a clear understanding of its potential as a therapeutic agent and its position relative to existing EGFR-targeted therapies. The successful acquisition of the outlined experimental data will be crucial in determining the future trajectory of this compound in preclinical and clinical development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Immune System's Contribution to the Clinical Efficacy of EGFR Antagonist Treatment [frontiersin.org]
- 10. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 12. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide: Evaluating Gefitinib Against Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative framework for evaluating novel epidermal growth factor receptor (EGFR) inhibitors against the well-established first-generation tyrosine kinase inhibitor (TKI), gefitinib (B1684475). Despite a comprehensive search for "Egfr-IN-122," no publicly available data for a compound with this designation could be found. This suggests that "this compound" may be an internal development code, a novel compound not yet described in scientific literature, or a potential misnomer.
Consequently, this document will focus on providing a thorough analysis of gefitinib, serving as a benchmark for comparison. We will present its mechanism of action, key experimental data, and detailed protocols typically used to characterize EGFR inhibitors. This guide is designed to be a practical resource for researchers to contextualize and evaluate the performance of new chemical entities targeting EGFR.
Introduction to EGFR and Targeted Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1] Small molecule tyrosine kinase inhibitors that target EGFR have revolutionized the treatment landscape for patients with EGFR-mutant tumors.
Gefitinib (Iressa®) was the first selective EGFR TKI to be approved for the treatment of NSCLC.[2][3] It acts as a reversible, competitive inhibitor of the ATP-binding site within the EGFR tyrosine kinase domain.[2][4][5] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to the suppression of cancer cell growth and induction of apoptosis.[2][5]
Mechanism of Action: Gefitinib
Gefitinib specifically targets the intracellular tyrosine kinase domain of EGFR.[2][4] In cancer cells with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), the receptor is constitutively active, leading to uncontrolled cell proliferation. Gefitinib's primary mechanism involves competing with adenosine (B11128) triphosphate (ATP) for its binding pocket in the kinase domain.[2][4] By occupying this site, gefitinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on EGFR and other substrate proteins, thereby inhibiting the downstream signaling cascades critical for tumor growth and survival.[2][5][6]
EGFR Signaling Pathway and Inhibition by Gefitinib
The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intrinsic tyrosine kinase. This triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Comparative Data Presentation
While a direct comparison with this compound is not possible due to the absence of data, the following tables provide a template for how such a comparison would be structured. The data presented for gefitinib is representative of values found in the scientific literature.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Cell Line | IC50 (nM) |
| Gefitinib | EGFR (L858R) | PC-9 | ~10-30 |
| EGFR (Exon 19 Del) | HCC827 | ~5-20 | |
| EGFR (T790M) | H1975 | >5000 | |
| Wild-Type EGFR | A549 | >10000 | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Kinase Selectivity Profile
Kinase selectivity is crucial for minimizing off-target effects and improving the therapeutic window. This is often assessed by screening the inhibitor against a panel of kinases.
| Kinase | Gefitinib (% Inhibition @ 1 µM) | This compound (% Inhibition @ 1 µM) |
| EGFR | >95% | Data Not Available |
| HER2 | <20% | Data Not Available |
| HER4 | <30% | Data Not Available |
| VEGFR2 | <10% | Data Not Available |
| SRC | <15% | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the EGFR inhibitor (e.g., gefitinib, this compound) for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phospho-EGFR Inhibition
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
Caption: Preclinical evaluation workflow for a novel EGFR inhibitor.
Logical Relationships in Drug-Target Interaction
The development of resistance to first-generation EGFR inhibitors like gefitinib, often through the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors. The logical relationship between inhibitor generation and their binding mechanism is crucial to understanding their efficacy against different EGFR mutations.
Caption: Logical relationship of EGFR inhibitor generations and their mechanisms.
Conclusion
Gefitinib remains a critical reference compound in the development of new EGFR-targeted therapies. While a direct comparison with "this compound" is not currently possible, this guide provides the necessary framework for such an evaluation. Researchers and drug developers are encouraged to utilize the presented data and protocols to benchmark their novel inhibitors against established agents like gefitinib. The public dissemination of data for new compounds is essential for advancing the field of precision oncology and improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of EGFR Inhibitors: Osimertinib and Egfr-IN-122
A comprehensive comparison between the third-generation EGFR inhibitor osimertinib (B560133) and the compound designated as Egfr-IN-122 cannot be provided at this time due to a lack of publicly available information on this compound. Extensive searches for "this compound" have not yielded any specific scientific literature, preclinical data, or experimental protocols associated with a compound of this name. The information available primarily pertains to the Epidermal Growth Factor Receptor (EGFR) itself and established inhibitors like osimertinib. It is possible that this compound is a very new compound, an internal designation not yet in the public domain, or a misnomer.
This guide will proceed by detailing the well-documented efficacy and mechanisms of osimertinib to serve as a benchmark. Should information on this compound become available, a direct comparison could be formulated.
Osimertinib: A Profile of a Third-Generation EGFR Inhibitor
Osimertinib (marketed as Tagrisso®) is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5][6] It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[3][4][6]
Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR by forming a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the receptor.[2][3][5] This action effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[2][5] A key feature of osimertinib is its dual activity against both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3][5] Furthermore, osimertinib exhibits significant selectivity for mutant EGFR over wild-type (WT) EGFR, which is thought to contribute to its favorable safety profile.[3][5]
EGFR Signaling Pathway Inhibition by Osimertinib
The following diagram illustrates the mechanism of action of osimertinib in blocking the EGFR signaling cascade.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 3. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immune System's Contribution to the Clinical Efficacy of EGFR Antagonist Treatment [frontiersin.org]
- 5. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating EGFR-IN-122 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the cellular target engagement of Egfr-IN-122, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Objectively comparing its performance with other alternatives is crucial for drug development. This document outlines key experimental protocols and data presentation strategies to facilitate this comparison.
EGFR Signaling and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for normal cellular function. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. Small molecule inhibitors, like this compound, are designed to block the kinase activity of EGFR, thereby inhibiting these downstream signaling pathways.
Key Methodologies for Target Engagement Validation
Validating that a compound like this compound directly interacts with and inhibits EGFR within a cellular context is a critical step in its preclinical development. The following assays are widely used for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to EGFR is expected to increase the thermal stability of the EGFR protein, making it more resistant to heat-induced denaturation.
The results of a CETSA experiment are typically presented as a "melt curve," which plots the amount of soluble EGFR as a function of temperature. A shift in the melting temperature (Tₘ) in the presence of the inhibitor indicates target engagement.
Table 1: Illustrative CETSA Data for EGFR Inhibitors
| Treatment | Melting Temperature (Tₘ) (°C) | Tₘ Shift (ΔTₘ) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 53.2 | +4.7 |
| Alternative Inhibitor A (10 µM) | 52.8 | +4.3 |
| Alternative Inhibitor B (10 µM) | 51.5 | +3.0 |
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the compound's affinity (IC₅₀) for the target in living cells.
The data is presented as a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher affinity of the compound for the target protein.
Table 2: Illustrative NanoBRET Data for EGFR Inhibitors
| Inhibitor | Cellular IC₅₀ (nM) |
| This compound | 25 |
| Alternative Inhibitor A | 45 |
| Alternative Inhibitor B | 150 |
Phospho-EGFR Western Blotting
This biochemical assay directly measures the inhibitory effect of a compound on the kinase activity of EGFR. Cells are stimulated with a ligand like EGF to induce EGFR autophosphorylation. The cells are then treated with the inhibitor, and the level of phosphorylated EGFR (p-EGFR) is assessed by Western blotting using an antibody specific to the phosphorylated form of the receptor. A decrease in the p-EGFR signal indicates successful target inhibition.
The results are quantified by densitometry, and the ratio of p-EGFR to total EGFR is calculated to normalize for any differences in protein loading. The data is often presented as a bar graph showing the percentage of p-EGFR inhibition at different inhibitor concentrations.
Table 3: Illustrative Phospho-EGFR Inhibition Data
| Inhibitor (1 µM) | % Inhibition of EGFR Phosphorylation |
| This compound | 95 |
| Alternative Inhibitor A | 88 |
| Alternative Inhibitor B | 75 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) and grow to 80-90% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) at the desired concentration for 1-2 hours.
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble EGFR in each sample using Western blotting or an ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Plot the relative amount of soluble EGFR against the temperature for both the treated and vehicle control samples to generate melt curves. Determine the melting temperature (Tₘ) for each condition.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Plate HEK293 cells (a human embryonic kidney cell line) in a 96-well plate. Co-transfect the cells with a vector expressing an N-terminal NanoLuc®-EGFR fusion protein.
-
Compound and Tracer Addition: To the transfected cells, add the NanoBRET™ tracer and serial dilutions of this compound or alternative inhibitors. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. Measure the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Phospho-EGFR Western Blot Protocol
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A431) and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation. Pre-treat the cells with various concentrations of this compound or alternative inhibitors for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068). Subsequently, incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for p-EGFR, total EGFR, and the loading control. Calculate the ratio of p-EGFR to total EGFR and normalize to the loading control. Plot the percentage of inhibition relative to the EGF-stimulated control.
Unveiling the Kinase Selectivity of EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a pivotal signaling protein that, when dysregulated, becomes a key driver in the proliferation and survival of various cancer cells. Consequently, EGFR has emerged as a critical target for tyrosine kinase inhibitors (TKIs). While these inhibitors are designed for specificity, their interactions with other kinases—a phenomenon known as off-target effects—can lead to a range of therapeutic outcomes and adverse effects. A thorough understanding of an EGFR inhibitor's selectivity profile is therefore paramount for preclinical assessment and clinical success.
This guide provides a comparative analysis of the kinase selectivity of a representative EGFR inhibitor, Gefitinib. Due to the lack of publicly available kinase profiling data for a compound specifically named "Egfr-IN-122," this document utilizes comprehensive data for the well-characterized and widely studied EGFR inhibitor, Gefitinib, to illustrate the principles and experimental data involved in assessing kinase specificity.
Quantitative Kinase Selectivity Profile of Gefitinib
The selectivity of an EGFR inhibitor is quantitatively assessed by screening it against a large panel of kinases. The data is typically presented as the dissociation constant (Kd), which represents the concentration of the inhibitor required to bind to 50% of the kinase population. Lower Kd values indicate a stronger binding affinity.
The following table summarizes the binding affinities of Gefitinib for its primary target, EGFR, and a selection of other kinases from a comprehensive KINOMEscan™ screen. This provides a snapshot of its selectivity profile.
| Kinase Target | Kd (nM) | Fold Selectivity vs. EGFR | Kinase Family |
| EGFR | 2.4 | 1 | Tyrosine Kinase |
| ERBB2 (HER2) | 360 | 150 | Tyrosine Kinase |
| ERBB4 (HER4) | 48 | 20 | Tyrosine Kinase |
| ABL1 | >10,000 | >4167 | Tyrosine Kinase |
| SRC | >10,000 | >4167 | Tyrosine Kinase |
| LCK | >10,000 | >4167 | Tyrosine Kinase |
| MET | >10,000 | >4167 | Tyrosine Kinase |
| VEGFR2 | >10,000 | >4167 | Tyrosine Kinase |
| PDGFRα | >10,000 | >4167 | Tyrosine Kinase |
| KIT | >10,000 | >4167 | Tyrosine Kinase |
| RET | >10,000 | >4167 | Tyrosine Kinase |
| FLT3 | >10,000 | >4167 | Tyrosine Kinase |
| JAK2 | >10,000 | >4167 | Tyrosine Kinase |
| p38α (MAPK14) | 8,100 | 3375 | Serine/Threonine Kinase |
| MEK1 (MAP2K1) | >10,000 | >4167 | Serine/Threonine Kinase |
| ERK2 (MAPK1) | >10,000 | >4167 | Serine/Threonine Kinase |
| AKT1 | >10,000 | >4167 | Serine/Threonine Kinase |
| CDK2 | >10,000 | >4167 | Serine/Threonine Kinase |
Data sourced from the LINCS Data Portal (Dataset ID: LDG-1139: LDS-1142)
Note: Fold selectivity is calculated by dividing the Kd for the off-target kinase by the Kd for EGFR. Higher values indicate greater selectivity for EGFR.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. The KINOMEscan™ competition binding assay is a widely used method for this purpose.
KINOMEscan™ Competition Binding Assay
Principle:
This assay quantitatively measures the binding affinity of a test compound (inhibitor) to a panel of kinases. The assay is based on the principle of competition between the test compound and a proprietary, immobilized ligand for binding to the active site of the kinase. The amount of kinase bound to the immobilized ligand is measured using a sensitive detection method.
Detailed Methodology:
-
Kinase Preparation: A comprehensive panel of purified, DNA-tagged kinases is utilized.
-
Ligand Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are combined in a multi-well plate.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
During incubation, the test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal from qPCR is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for each kinase, which reflects the binding affinity of the test compound.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental process, the following diagrams were generated using the Graphviz (DOT language).
Caption: Simplified EGFR signaling pathway.
Caption: KINOMEscan™ experimental workflow.
Cross-Validation of Gefitinib Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Gefitinib (B1684475), a widely studied Epidermal Growth Factor Receptor (EGFR) inhibitor. In the absence of publicly available data for a compound designated "Egfr-IN-122," this document focuses on Gefitinib to illustrate the principles of cross-laboratory validation and performance comparison. The data and protocols presented here are compiled from various studies to offer a comprehensive overview for researchers in the field of oncology and drug discovery.
Data Presentation: Comparative Activity of Gefitinib
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Gefitinib against various cancer cell lines from different studies, simulating a cross-laboratory comparison. This variability can arise from differences in experimental protocols, cell line passages, and assay conditions.
| Cell Line | EGFR Mutation Status | Reported IC50 (µM) | Reference |
| A549 | Wild-Type | 10 | [1] |
| A549 | Wild-Type | 21.5 ± 1.8 | [2] |
| A549 | Wild-Type | 7.0 ± 1.0 (for AZD9291, a different EGFRi) | [3] |
| A549 | Wild-Type | 8.42 | [4] |
| A549 | Wild-Type | 19.91 | [5] |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 | [3] |
| H1650 | Exon 19 Deletion | 22.5 ± 1.2 | [2] |
| HCC827 | Exon 19 Deletion | 0.008 ± 0.004 | [2] |
| PC-9 | Exon 19 Deletion | ~0.005 (inferred from data) | [1] |
| H1975 | L858R + T790M | 25.5 ± 7.7 | [2] |
| MCF-7 | Wild-Type | (Data not explicitly provided as IC50) | [6] |
Note: The IC50 values can vary significantly between different research labs due to minor variations in experimental conditions.
Comparison with Alternative EGFR Inhibitors
Gefitinib is a first-generation EGFR inhibitor. Several other generations of these inhibitors have been developed with different characteristics.
-
Erlotinib: Another first-generation EGFR inhibitor with a similar mechanism of action to Gefitinib.
-
Afatinib (B358) and Dacomitinib: Second-generation EGFR inhibitors that irreversibly bind to EGFR.[2] Afatinib has shown efficacy against some Gefitinib-resistant mutations.[2]
-
Osimertinib (AZD9291): A third-generation EGFR inhibitor designed to be effective against the T790M resistance mutation.[3]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of results. Below are methodologies for key experiments used to evaluate the activity of EGFR inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]
-
Drug Treatment: Treat cells with a serial dilution of Gefitinib (or other inhibitors) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
EGFR Phosphorylation Assay (Western Blot)
This method is used to determine the phosphorylation status of EGFR upon inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the EGFR inhibitor, followed by stimulation with EGF (e.g., 100 ng/mL) for a short period (10-15 minutes).[9] Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[10]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[9] Wash and incubate with secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11] The level of phosphorylated EGFR is typically normalized to the total EGFR and a loading control.[11]
Immunofluorescence Staining for EGFR
This technique allows for the visualization of EGFR localization within the cell.
Procedure:
-
Cell Culture: Grow cells on coverslips in a petri dish.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, then permeabilize them with a detergent such as Triton X-100.
-
Blocking: Block non-specific binding sites using a blocking solution (e.g., bovine serum albumin).
-
Antibody Incubation: Incubate the cells with a primary antibody against EGFR, followed by a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Evaluating EGFR Inhibitor Activity
Caption: A general experimental workflow for assessing the in vitro activity of an EGFR inhibitor.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unlocking Synergistic Potential: A Comparative Guide to Osimertinib Combination Therapies
For Immediate Release
[CITY, STATE] – December 5, 2025 – In the landscape of precision oncology, the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (B560133) has revolutionized the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). However, the inevitable development of therapeutic resistance has spurred intensive research into combination strategies aimed at enhancing efficacy and prolonging clinical benefit. This guide offers a comprehensive comparison of emerging synergistic combinations with osimertinib, presenting key experimental data, detailed methodologies, and mechanistic insights to inform future research and clinical development.
Please note: This document uses osimertinib as a representative third-generation EGFR inhibitor due to the absence of specific research data for "EGFR-IN-122" in publicly available literature.
I. Osimertinib and Chemotherapy: A New Standard of Care
The combination of osimertinib with platinum-pemetrexed chemotherapy has demonstrated a significant improvement in clinical outcomes, establishing a new benchmark for first-line therapy in advanced EGFR-mutated NSCLC.
Quantitative Data Summary: The FLAURA2 Trial
| Outcome | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.001 |
| Median Overall Survival (OS) | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.02 |
| Grade ≥3 Adverse Events | 64% | 27% | - | - |
| Data from the FLAURA2 Phase 3 Clinical Trial.[1][2][3][4][5][6][7] |
Experimental Protocol: FLAURA2
The FLAURA2 study was a randomized, open-label, Phase 3 trial with the following key design elements:
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or L858R mutations.[6]
-
Treatment Arms:
-
Combination: Osimertinib (80 mg daily) plus pemetrexed (B1662193) and either cisplatin (B142131) or carboplatin (B1684641) for four cycles, followed by osimertinib and pemetrexed maintenance.[5][6]
-
Monotherapy: Osimertinib (80 mg daily).[6]
-
-
Primary Endpoint: Progression-Free Survival (PFS).[6]
Mechanism of Synergy and Signaling Pathway
The synergistic effect of combining osimertinib and chemotherapy stems from their distinct and complementary mechanisms of action. Osimertinib specifically inhibits the pro-survival signaling cascade driven by mutant EGFR, while chemotherapy induces widespread DNA damage and apoptosis. This dual assault is hypothesized to eradicate a broader population of tumor cells, including those that may have developed partial resistance to EGFR inhibition.
Caption: FLAURA2 Clinical Trial Workflow.
Caption: Dual-action mechanism of Osimertinib and Chemotherapy.
II. Overcoming Resistance: Osimertinib and MET Inhibitors
MET amplification is a well-documented mechanism of acquired resistance to osimertinib. The combination with MET inhibitors like savolitinib (B612288) has shown considerable promise in patients whose tumors have developed this bypass track.
Quantitative Data Summary: TATTON and SACHI Trials
| Trial | Combination | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| TATTON (Phase Ib) | Osimertinib + Savolitinib | MET-amplified, EGFRm NSCLC post-EGFR TKI | 52% (post-1st/2nd gen TKI), 28% (post-3rd gen TKI) | 7.1 months (post-1st/2nd gen TKI), 9.7 months (post-3rd gen TKI) |
| SACHI (Phase III) | Osimertinib + Savolitinib | MET-amplified, EGFRm NSCLC post-1st line EGFR TKI | - | 8.2 months vs. 4.5 months (Chemotherapy) |
| Data from the TATTON and SACHI clinical trials.[8][9] |
Experimental Protocol: TATTON (Expansion Cohorts)
-
Patient Population: Patients with EGFR-mutant NSCLC with MET amplification-driven acquired resistance to a prior EGFR TKI.[8]
-
Treatment: Osimertinib (80 mg daily) combined with savolitinib.[10]
-
Biomarker Assessment: MET amplification was a key inclusion criterion, identified through molecular testing of tumor tissue.[8]
Mechanism of Synergy and Signaling Pathway
EGFR and MET are both receptor tyrosine kinases that can activate downstream pro-survival pathways, including the RAS-MAPK and PI3K-AKT cascades.[11][12][13][14][15] MET amplification allows tumor cells to bypass EGFR blockade by osimertinib, maintaining downstream signaling. The concurrent inhibition of both receptors is therefore essential to shut down these parallel survival pathways.
Caption: Overcoming MET bypass with dual inhibition.
III. Targeting the Tumor Microenvironment: Osimertinib and Anti-Angiogenic Agents
The combination of osimertinib with anti-angiogenic agents, such as anlotinib (B1662124), aims to not only directly target tumor cells but also disrupt the tumor microenvironment that supports their growth.
Quantitative Data Summary: Preclinical and Retrospective Studies
| Study Type | Combination | Model/Indication | Key Findings |
| In Vitro/In Vivo | Osimertinib + Anlotinib | Osimertinib-resistant NSCLC cells and xenografts | Anlotinib reversed osimertinib resistance.[16] |
| Retrospective Study | Osimertinib + Anlotinib | NSCLC patients with acquired osimertinib resistance | Median PFS: 9.2 months with the combination.[17][18][19] |
| Data from preclinical and retrospective clinical analyses. |
Experimental Protocol: Preclinical Synergy Assessment
-
Cell Lines: Osimertinib-resistant NSCLC cell lines (e.g., PC9-OR, H1975-OR).
-
In Vitro Assays: Proliferation assays (e.g., CCK-8) to determine the synergistic inhibition of cell growth.
-
In Vivo Models: Xenograft models in mice to evaluate the in vivo efficacy of the combination on tumor growth and angiogenesis.[16]
-
Mechanism of Action Studies: Analysis of epithelial-to-mesenchymal transition (EMT) markers and angiogenic factors.[20]
Mechanism of Synergy and Signaling Pathway
Anlotinib is a multi-target TKI that inhibits VEGFR, among other receptors, thereby blocking angiogenesis.[16] The synergistic effect with osimertinib is thought to be twofold: osimertinib inhibits tumor cell proliferation, while anlotinib disrupts the tumor's blood supply. Additionally, preclinical evidence suggests that anlotinib may reverse osimertinib resistance by inhibiting EMT.[20]
Caption: Dual targeting of tumor cells and angiogenesis.
IV. Cell Cycle Control: Osimertinib and CDK4/6 Inhibitors
The dysregulation of the cell cycle is a fundamental aspect of cancer. The combination of osimertinib with CDK4/6 inhibitors, such as palbociclib (B1678290), presents a rational approach to overcoming resistance by targeting a core cellular process.
Quantitative Data Summary: Preclinical Studies
| Cell Line | Combination | IC50 of Osimertinib (Alone vs. Combination) | Combination Index (CI) |
| H1975OR | Osimertinib + Palbociclib | 7.593 µM vs. < 2.5 µM | < 1 (Synergistic) |
| Data from in vitro studies on osimertinib-resistant H1975 cells.[21][22] |
Experimental Protocol: In Vitro Resistance Model
-
Cell Line Generation: Development of an osimertinib-resistant cell line (H1975OR) from the parental H1975 EGFR-mutant NSCLC cell line through continuous exposure to increasing concentrations of osimertinib.
-
Synergy Assessment: Cell viability assays to determine the IC50 values of each drug alone and in combination. The Combination Index (CI) is then calculated to quantify synergy (CI < 1 indicates synergy).
-
Mechanistic Analysis: Western blotting to assess the phosphorylation status of Retinoblastoma (Rb) protein and flow cytometry for cell cycle analysis.[21][23]
Mechanism of Synergy and Signaling Pathway
CDK4 and CDK6, in complex with cyclin D, phosphorylate and inactivate the Rb tumor suppressor protein, allowing the cell to progress from the G1 to the S phase of the cell cycle.[24][25][26][27][28] In some osimertinib-resistant cells, there is an upregulation of this pathway. Palbociclib inhibits CDK4/6, leading to G1 cell cycle arrest.[21][23] This provides a potent, alternative mechanism to halt cell proliferation, which is synergistic with the EGFR-targeted action of osimertinib.
Caption: Synergistic blockade of proliferation signals.
Conclusion
The exploration of osimertinib-based combination therapies represents a critical frontier in the management of EGFR-mutated NSCLC. The strategies outlined in this guide, from enhancing first-line efficacy with chemotherapy to overcoming specific resistance mechanisms with targeted agents, underscore the potential of multi-pronged therapeutic approaches. The provided data and mechanistic insights are intended to serve as a valuable resource for the scientific community in the ongoing effort to improve outcomes for patients with this challenging disease.
References
- 1. Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Osimertinib Combined with Chemotherapy Demonstrates Significant Overall Survival Benefit in Advanced EGFR-Mutated Lung Cancer - Content - TribeMD [tribemd.com]
- 4. news-medical.net [news-medical.net]
- 5. oncodaily.com [oncodaily.com]
- 6. WCLC 2025: FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC - ecancer [ecancer.org]
- 7. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 8. AACR 2019: Adding the MET inhibitor savolitinib to osimertinib beneficial for certain pretreated lung cancer patients - ecancer [ecancer.org]
- 9. ilcn.org [ilcn.org]
- 10. Osimertinib plus Savolitinib Promising for Non–Small-Cell Lung Cancer with MET-Driven Resistance [theoncologynurse.com]
- 11. mdpi.com [mdpi.com]
- 12. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 13. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. dovepress.com [dovepress.com]
- 18. Osimertinib in combination with anti-angiogenesis therapy presents a promising option for osimertinib-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CDK4/6 inhibitor palbociclib overcomes acquired resistance to third-generation EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Reactome | Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes [reactome.org]
Head-to-Head Comparison: Erlotinib vs. Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the well-established EGFR inhibitor, erlotinib (B232), against a series of novel, investigational EGFR inhibitors. Due to the limited public information available for "Egfr-IN-122," this guide will focus on other inhibitors from the same series where some experimental data has been published, alongside comparisons with other clinically relevant EGFR tyrosine kinase inhibitors (TKIs).
Overview and Mechanism of Action
Erlotinib is a first-generation, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the ATP binding site of the EGFR kinase domain, preventing EGFR autophosphorylation and subsequent activation of downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival.[3][4][5][6][7] Erlotinib is an established treatment for non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with activating EGFR mutations.[1][2]
Investigational EGFR Inhibitors (Egfr-IN- series) are presented as potent and selective, cell-permeable inhibitors of EGFR kinase activity. Similar to erlotinib, they are described as ATP-competitive inhibitors that block EGFR autophosphorylation.[1][2] However, detailed public data on their specific binding kinetics, reversibility, and clinical efficacy are limited.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition for both erlotinib and the investigational EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Egfr-IN-122 Activity: Wild-Type vs. Mutant EGFR
A comprehensive guide for researchers, scientists, and drug development professionals.
Note to the reader: Information regarding a specific inhibitor designated "Egfr-IN-122" is not publicly available within the searched scientific literature. Therefore, to fulfill the structural and content requirements of this guide, we will utilize data for a well-characterized, first-generation EGFR inhibitor, Gefitinib , as a representative example. This guide is intended to serve as a template that can be populated with specific data for this compound as it becomes available.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR inhibitors are a cornerstone of targeted cancer therapy. This guide provides a comparative overview of the activity of an EGFR inhibitor in the context of wild-type (WT) EGFR and clinically relevant mutant forms of the receptor.
Quantitative Analysis of Inhibitory Activity
The in vitro potency of EGFR inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the kinase activity of both wild-type and mutant EGFR. The following table summarizes representative IC50 values for Gefitinib, illustrating the differential sensitivity conferred by specific EGFR mutations.
| EGFR Status | Inhibitor | IC50 (nM) | Cell Line | Assay Type |
| Wild-Type | Gefitinib | 100 - 2000 | A431, various | Kinase assay, Cell viability |
| L858R Mutant | Gefitinib | 5 - 20 | H3255, PC-9 | Kinase assay, Cell viability |
| Exon 19 Deletion | Gefitinib | 2 - 15 | HCC827 | Kinase assay, Cell viability |
| T790M Mutant | Gefitinib | >5000 | H1975 | Kinase assay, Cell viability |
Data Interpretation: The data clearly indicates that Gefitinib is significantly more potent against the common activating mutations (L858R and Exon 19 deletion) compared to wild-type EGFR. The T790M "gatekeeper" mutation, a common mechanism of acquired resistance, confers a high level of resistance to Gefitinib.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of inhibitor potency. Below are detailed methodologies for key experiments cited in this guide.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.
Protocol:
-
Recombinant EGFR: Purified recombinant wild-type and mutant EGFR kinase domains are used.
-
Substrate: A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) is coated onto a 96-well plate.
-
Inhibitor Preparation: The test inhibitor (e.g., Gefitinib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The recombinant EGFR kinase, ATP, and the inhibitor are added to the substrate-coated wells. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). The signal is developed with a colorimetric or chemiluminescent substrate and read using a plate reader.
-
IC50 Calculation: The inhibitor concentration that results in 50% inhibition of kinase activity is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines expressing either wild-type or mutant EGFR.
Protocol:
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., A431 for WT, PC-9 for Exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The inhibitor is added to the cells at various concentrations and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The inhibitor concentration that causes a 50% reduction in cell viability is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of inhibitor function. The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion
This guide provides a framework for the comparative analysis of an EGFR inhibitor's activity against wild-type and mutant forms of the receptor. By presenting quantitative data in a clear tabular format, detailing experimental protocols, and visualizing complex biological information, researchers can effectively evaluate the potency and selectivity profile of novel therapeutic agents. The example of Gefitinib highlights the critical importance of understanding the genetic context of EGFR in determining inhibitor efficacy. As data for "this compound" becomes available, this template can be utilized to generate a comprehensive and objective comparison guide.
Reproducibility of EGFR Inhibitor Experimental Data: A Comparative Guide
This guide provides a comparative analysis of experimental data for small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR), with a focus on reproducing key experimental findings. While the specific compound "Egfr-IN-122" did not yield specific experimental data in our search, we will provide data for closely related and well-characterized EGFR inhibitors to serve as a reference for experimental design and data comparison. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3][4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1][5]
Caption: Simplified EGFR signaling pathway.
Comparative Inhibitor Data
The following table summarizes the in vitro inhibitory activity of several EGFR inhibitors against wild-type and mutant forms of the EGFR kinase. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Egfr-IN-22 | Wild-type EGFR | Kinase Assay | 21 | [6] |
| EGFR (L858R mutant) | Kinase Assay | 63 | [6] | |
| EGFR (L861Q mutant) | Kinase Assay | 4 | [6] | |
| Gefitinib | Wild-type EGFR | Kinase Assay | 29.16 | [7] |
| Erlotinib | Wild-type EGFR | Kinase Assay | - | |
| Compound 4c | A549 (NSCLC) | Cell-based | 560 | [5] |
| PC-3 (Prostate) | Cell-based | 2460 | [5] | |
| HepG2 (Liver) | Cell-based | 2210 | [5] | |
| Formononetin (B1673546) Derivative 4v | EGFR | Kinase Assay | 14.5 | [8] |
| MDA-MB-231 (Breast) | Cell-based | 5440 | [8] |
Experimental Protocols
Reproducibility of experimental data is critically dependent on the precise execution of protocols. Below are detailed methodologies for key assays used to characterize EGFR inhibitors.
EGFR Kinase Activity Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Caption: Workflow for a continuous-read EGFR kinase assay.
Detailed Protocol:
-
Reagent Preparation : Prepare stock solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Y12-Sox), and ATP in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[9] Prepare serial dilutions of the test inhibitor in 50% DMSO.[9]
-
Enzyme and Inhibitor Pre-incubation : In a 384-well plate, add 5 µL of the EGFR kinase solution to each well.[9] Add 0.5 µL of the serially diluted inhibitor or vehicle control (50% DMSO) to the respective wells.[9] Incubate the plate for 30 minutes at 27°C to allow for inhibitor binding.[9]
-
Kinase Reaction Initiation : Start the kinase reaction by adding 45 µL of a pre-mixed solution containing the peptide substrate and ATP to each well.[9]
-
Data Acquisition : Immediately begin monitoring the reaction by measuring fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm every 71 seconds for a duration of 30-120 minutes using a plate reader.[9]
-
Data Analysis : Examine the progress curves for linear reaction kinetics. Determine the initial velocity of the reaction from the slope of the plot of relative fluorescence units versus time. Plot the initial velocity against the inhibitor concentration and use a variable slope model to calculate the apparent IC50 value.[9]
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Detailed Protocol:
-
Cell Culture and Seeding : Culture EGFR-dependent cancer cell lines (e.g., A431) in the recommended growth medium.[6] Seed the cells into a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the end of the assay and allow them to attach overnight.[1][6]
-
Compound Treatment : Treat the cells with a serial dilution of the test inhibitor or a vehicle control (DMSO).[1][6]
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[1][6]
-
Viability Assessment : Add a viability reagent, such as MTS, to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis : Calculate the percentage of cell proliferation for each inhibitor concentration relative to the vehicle control. Plot the percentage of proliferation against the inhibitor concentration to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This assay is used to determine the effect of an inhibitor on the phosphorylation status of EGFR in cells.
Detailed Protocol:
-
Cell Treatment and Lysis : Seed cells and grow to 70-80% confluency.[10] Pre-treat the cells with the inhibitor for 1 hour, followed by stimulation with EGF (e.g., 100 ng/ml) for 5 minutes.[9] Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification and Separation : Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for phospho-EGFR overnight at 4°C.[6] After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection : Detect the chemiluminescent signal using an imaging system.[6]
-
Loading Control : Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.[6]
Conclusion
The reproducibility of experimental data for EGFR inhibitors is essential for the advancement of cancer research and drug development. By adhering to detailed and standardized protocols, researchers can ensure the reliability and comparability of their findings. While specific data for "this compound" was not found, the provided data and protocols for analogous compounds offer a solid foundation for designing and interpreting experiments aimed at characterizing novel EGFR inhibitors. Researchers are encouraged to establish dose-response curves and determine IC50 values for their specific cell lines and experimental conditions.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Frontiers | Engaging innate immunity for targeting the epidermal growth factor receptor: Therapeutic options leveraging innate immunity versus adaptive immunity versus inhibition of signaling [frontiersin.org]
- 4. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Egfr-IN-122: A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Egfr-IN-122, a small molecule kinase inhibitor. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are based on general best practices for hazardous chemical waste management in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All handling of this compound should be performed in a designated area, preferably within a chemical fume hood with adequate exhaust ventilation to prevent inhalation.[1] An accessible safety shower and eyewash station are mandatory in the vicinity of the handling area.[1]
Hazard and Toxicity Summary
The table below summarizes the key hazard information for this compound based on the Global Harmonized System (GHS) classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to protect from splashes. |
| Hand Protection | Protective chemical-resistant gloves | Provides a necessary barrier against skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Essential when handling the powder form to prevent inhalation of dust and aerosols.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to prevent its release into the environment. All contents and containers must be disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound or its containers be discarded in regular trash or poured down the drain.[1]
Waste Segregation
Proper segregation of waste is the first critical step.
-
Solid Waste : This category includes any unused this compound powder, as well as contaminated personal protective equipment (gloves, etc.) and lab consumables such as pipette tips, tubes, and weighing paper.[1]
-
Liquid Waste : This includes any solutions containing this compound.[1]
-
Sharps Waste : Any needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.[1]
Waste Container Requirements
All waste must be collected in containers that are chemically compatible, in good condition, leak-proof, and have a secure, tight-fitting lid.[1] Each container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The specific hazards, such as "Toxic" and "Environmental Hazard," should also be indicated on the label.[1] Waste containers should remain closed at all times, except when waste is being added.[1] It is crucial to segregate this compound waste from incompatible materials, which include strong acids/alkalis and strong oxidizing/reducing agents.[1]
Decontamination of Empty Containers
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent before they can be disposed of as regular trash.[1] The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[1]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Egfr-IN-122
Essential Safety and Logistical Information for Handling Egfr-IN-122
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on safety protocols for structurally and functionally similar compounds, Egfr-IN-22 and EGFR-IN-112. Researchers, scientists, and drug development professionals must consult the official SDS for this compound provided by the manufacturer before handling, storage, or disposal.
This guide provides essential, immediate safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when in solid (powder) form.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | An N95 or higher-rated respirator is crucial when handling the powdered compound to prevent inhalation of fine particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[1][2] |
| Hand Protection | Double nitrile gloves | Wearing two pairs of nitrile gloves provides an extra layer of protection. The outer glove should be changed immediately upon contamination and every 30-60 minutes during extended handling.[2] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Must be worn at all times in the laboratory to protect the eyes from splashes of solutions or airborne particles.[1][2] |
| Body Protection | Disposable, fluid-resistant lab coat or gown | A dedicated lab coat or gown should be worn over personal clothing to prevent contamination. It should be changed immediately if a spill occurs.[1][2] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be used in the designated handling area and removed before exiting to prevent the spread of contamination.[2] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure risk when working with potent compounds like this compound.
Preparation
-
Designated Area: All handling of this compound, especially weighing and preparing stock solutions, must be conducted in a designated area such as a certified chemical fume hood or a biological safety cabinet.[1][2]
-
Decontamination: Ensure all surfaces and equipment are decontaminated before and after handling the compound.[2]
-
Spill Kit: A chemical spill kit should be readily accessible in the handling area.[2]
Weighing and Reconstitution
-
Weighing: When weighing the solid compound, use a balance inside a containment enclosure (e.g., a chemical fume hood) to minimize inhalation risk.[2]
-
Reconstitution: Add solvent to the solid compound slowly and carefully to prevent splashing. Keep the vial opening directed away from you.[2]
Experimental Use
-
Solution Handling: Use appropriate pipettes and techniques to prevent the generation of aerosols and spills when transferring solutions.[2]
-
Cell/Animal Studies: If treating cells or animals with this compound, ensure all subsequent handling of cultures, tissues, and waste is performed with appropriate precautions.[2]
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol (B145695) followed by a detergent).[2]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat/gown, inner gloves, and finally, eye protection.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not dispose of this material down the drain or in the regular trash.[1][3]
Waste Segregation
-
Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and empty vials. Collect these in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, labeled hazardous waste container.[2][3]
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.[1]
Container Requirements
-
Waste containers must be chemically compatible, in good condition, leak-proof, and have a secure, tight-fitting lid.[1]
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name. The specific hazards (e.g., "Toxic," "Environmental Hazard") should also be indicated.[1]
Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[1]
Diagrams
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
